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COPPERUNDECYLENATE

Cat. No.: B1172309
CAS No.: 1322-15-2
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Description

Historical Context and Evolution of Carboxylate-Copper Chemistry Research

The study of copper carboxylates has a rich history, with early examples like copper acetate (B1210297) being known for centuries as the pigment verdigris. researchgate.net The reactivity of copper with carboxylic acids, particularly in aqueous environments, has long been recognized. researchgate.net Over the past few decades, research into the fungicidal properties of organic copper salts, such as copper undecylenate, gained traction as they were considered less reactive and potentially more effective than their inorganic counterparts. core.ac.uk

The evolution of this field has been marked by a deeper understanding of the structure and bonding in these complexes. Most copper(II) carboxylates, including those with long-chain fatty acids, are now known to often adopt a dinuclear "paddle-wheel" cage structure. orientjchem.org This structural motif, first identified in cupric acetate dihydrate in 1953, consists of two copper centers bridged by four carboxylate ligands. orientjchem.org Modern research has expanded to include the synthesis and characterization of a wide variety of copper carboxylates, employing various methods such as the reaction of copper carbonate with carboxylic acids, the reaction of sodium salts of carboxylic acids with copper sulfate (B86663), and electrochemical synthesis. bu.edu.eged.gov These advancements have paved the way for more targeted research into the specific properties and applications of individual copper carboxylates like copper undecylenate.

Significance of Long-Chain Fatty Acid Metal Salts in Contemporary Chemical Science

Long-chain fatty acid metal salts, often referred to as metallic soaps, are a significant class of compounds in contemporary chemical science. industrialchemicals.gov.auindustrialchemicals.gov.au Their importance stems from their versatile properties, which are a direct consequence of their amphiphilic nature—possessing both a polar, ionic head (the carboxylate group bonded to the metal) and a nonpolar, long hydrocarbon tail. This structure allows them to be soluble in non-aqueous solvents, a crucial property for their use in various applications. americanelements.com

In materials science, metal salts of fatty acids are widely used as precursors for the synthesis of colloidal semiconductor nanocrystals. acs.org The purity and composition of these metal-fatty acid salts are critical in controlling the size, shape, and ultimately the optical and electrical properties of the resulting nanocrystals. acs.org The development of new synthetic methods, such as the one-pot synthesis using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has enabled the creation of a library of highly pure metal-fatty acid salts, facilitating further research in this area. acs.org

Furthermore, the interaction of long-chain fatty acids with metal surfaces to form metal carboxylates is a subject of study in the context of cultural heritage, where they can form as breakdown products of lipids and interact with pigments in aged oil paintings. nih.gov The study of these compounds provides insights into the degradation processes of historical artifacts. nih.gov The water solubility of these metal soaps generally decreases with increasing fatty acid chain length, a property that is relevant in various environmental and industrial contexts. industrialchemicals.gov.auindustrialchemicals.gov.au

Overview of Copper Undecylenate as a Subject of Academic Inquiry

Copper undecylenate, with the chemical formula C22H38CuO4, is the copper salt of 10-undecenoic acid. vulcanchem.com Its structure consists of a central copper(II) ion coordinated to two undecylenate anions. vulcanchem.com This compound has been the subject of academic inquiry primarily due to its interesting chemical and physical properties.

PropertyValue
Molecular Formula C22H38CuO4
Molecular Weight 430.1 g/mol
CAS Number 1328-71-8

Table 1: Chemical and Physical Properties of Copper Undecylenate. vulcanchem.comchemicalbook.com

Research has explored its synthesis, characterization, and potential applications. For instance, studies have investigated its thermal decomposition, a property relevant to its use in various materials and catalytic processes. google.comgoogle.com The presence of a terminal double bond in each fatty acid chain of copper undecylenate provides a site for further chemical modification, opening up possibilities for the creation of new functional materials. vulcanchem.com Academic interest has also been driven by its role as a precursor in the synthesis of nanoparticles, such as copper selenide (B1212193) quantum dots. vulcanchem.com

Interdisciplinary Research Landscape for Copper Undecylenate

The research landscape for copper undecylenate is notably interdisciplinary, spanning across materials science, catalysis, and polymer chemistry.

In materials science , copper undecylenate is investigated as a precursor for the synthesis of advanced materials. For example, it has been used to create copper selenide (Cu2Se) quantum dots, which exhibit a bandgap of 1.4 eV and a photoluminescence quantum yield of 34%. vulcanchem.com This highlights its potential in the development of new semiconductor nanomaterials for optoelectronic applications. The ability to form self-assembled monolayers is another area of interest, with related compounds like ethyl undecylenate being studied for surface modification. researchgate.netrsc.org

In the field of catalysis , copper compounds, including carboxylates, are explored for their catalytic activity in various organic reactions. google.comquanthic.fr Copper undecylenate, as a copper(II) salt, has been mentioned in the context of catalysts for polyurethane foam production. google.com The catalytic properties of copper complexes are often linked to the accessibility of different oxidation states (Cu(I), Cu(II), Cu(III)), which is a central theme in copper chemistry research. nih.gov

Within polymer chemistry , metal carboxylates, including copper undecylenate, are of interest as additives and catalysts. For instance, they can be used in the thermal stabilization of polymers. google.com The study of the thermal and oxidative decomposition of such compounds is crucial for understanding their performance in these applications. google.com Furthermore, related zinc undecylenate has been studied as a catalyst for the ring-opening polymerization of caprolactone (B156226) monomers, suggesting potential parallel research avenues for copper undecylenate. wilddata.cn The interdisciplinary nature of this research underscores the versatility of copper undecylenate as a chemical compound with a wide range of potential scientific and technological applications.

Properties

CAS No.

1322-15-2

Molecular Formula

C11H14O2

Origin of Product

United States

Synthetic Methodologies and Green Chemistry Approaches for Copper Undecylenate

Direct Synthesis Pathways for Copper Undecylenate

Direct synthesis methods are often straightforward, involving the direct reaction of starting materials to form the desired product. These can be broadly categorized into solvent-based and solid-state techniques.

A primary and common route for synthesizing copper undecylenate involves the reaction of undecylenic acid with a copper source, such as copper(II) oxide or copper(II) hydroxide (B78521), in a suitable solvent like ethanol (B145695) or methanol. The mixture is typically heated under reflux to drive the reaction to completion. The fundamental reaction is:

2 C₁₁H₂₀O₂ + CuO → Cu(C₁₁H₁₉O₂)₂ + H₂O vulcanchem.com

In this process, the resulting copper undecylenate may precipitate out of the solution upon cooling or after partial solvent removal, and it can be further purified by recrystallization from a mixture of solvents like acetone (B3395972) and hexane. vulcanchem.com

Another solvent-based approach utilizes a precipitation reaction between a soluble copper salt, such as copper(II) chloride, and an alkali metal salt of undecylenic acid, like sodium undecylenate, in an aqueous medium. vulcanchem.com This double displacement reaction leads to the formation of the insoluble copper undecylenate, which precipitates from the solution. The choice of solvent is crucial as it not only facilitates the reaction but also influences the crystal size and morphology of the final product. Industrial-scale production using such methods can achieve high yields, often exceeding 85%, with a purity of 98% or higher. vulcanchem.com

The use of specific solvents and the control of parameters like temperature and concentration are key to achieving high purity and yield. For instance, protein precipitation techniques, although applied in a different context, highlight how solvents and salts can be used to selectively precipitate molecules from a solution. mdpi.com

Table 1: Comparison of Solvent-Based Synthesis Parameters

Parameter Method 1: Reflux with Copper Oxide Method 2: Precipitation with Copper Salt
Copper Source Copper(II) Oxide (CuO) Copper(II) Chloride (CuCl₂)
Undecylenate Source Undecylenic Acid Sodium Undecylenate
Solvent Ethanol/Methanol Water
Reaction Condition Reflux Aqueous medium at controlled temperature
Purification Recrystallization (Acetone/Hexane) Washing of precipitate

Solid-state synthesis offers a solvent-free alternative for producing copper undecylenate. These mechanochemical methods involve the direct grinding or milling of solid reactants. mdpi.comchemrxiv.org For instance, copper salts and undecylenic acid can be mixed and ground together, inducing a chemical reaction without the need for a solvent. This approach aligns with green chemistry principles by eliminating solvent waste. mdpi.com

The energy input from grinding facilitates the breaking of chemical bonds and the formation of new ones, leading to the desired product. The nature of the grinding process (manual vs. mechanical) can influence the characteristics of the final product, such as particle size and morphology. mdpi.com Solid-state reactions can be highly efficient and produce materials with unique properties. For example, solid-state plasma-induced dewetting has been used to synthesize copper nanoparticles from thin films at low temperatures. nih.govresearchgate.net

Indirect Synthesis and Precursor Chemistry

Indirect synthesis routes offer greater control over the final product's properties by carefully designing and utilizing precursor compounds.

Undecylenic acid, derived from castor oil, serves as a crucial precursor in the synthesis of copper undecylenate. drugbank.com The properties of the final product can be tuned by modifying the precursors. For instance, in the synthesis of nanoparticles, the choice of metal precursors and ligands is critical in controlling the size, shape, and stability of the resulting particles. acs.orgacs.org

In a controlled synthesis, a copper precursor, such as copper(II) succinate (B1194679), can be prepared first and then used in a subsequent reaction to form the desired copper-containing compound. japsonline.com This multi-step approach allows for purification at intermediate stages, potentially leading to a purer final product. The selection of the copper precursor, which can range from simple salts like copper sulfate (B86663) to more complex organometallic compounds, plays a significant role in the reaction kinetics and the structure of the resulting copper undecylenate. google.comacademicjournals.org For example, zinc undecylenate has been used as a precursor in the synthesis of nanocrystals, where its reactivity is carefully controlled. acs.org

Table 2: Examples of Copper Precursors and Their Applications

Precursor Application Reference
Copper(II) Sulfate Synthesis of copper nanoparticles academicjournals.org
Copper(II) Succinate Synthesis of copper and copper oxide nanoparticles japsonline.com
Copper(II) Nitrate (B79036) Solid-state synthesis of copper oxide nanoparticles mdpi.com
Zinc Undecylenate Synthesis of Mn-doped ZnSe nanocrystals acs.org

Ligand exchange reactions are a fundamental concept in coordination chemistry and can be applied to the synthesis of copper undecylenate. savemyexams.com In this context, a copper complex with labile (easily replaceable) ligands is reacted with undecylenate anions. The undecylenate ions displace the original ligands to form the more stable copper undecylenate complex.

For example, a hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, which is present when a copper(II) salt is dissolved in water, can undergo ligand exchange. savemyexams.comchemguide.co.uk When a solution containing undecylenate ions is added, the undecylenate ligands can replace the water molecules coordinated to the copper ion. The stability of the resulting complex often drives the reaction forward. crunchchemistry.co.uk The number of ligands exchanged can depend on factors like the concentration of the incoming ligand and its size. savemyexams.com For instance, larger ligands like chloride ions can replace water molecules, leading to a change in the coordination number and geometry of the complex. chemguide.co.uk

This method allows for a high degree of control over the synthesis, as the reaction conditions can be manipulated to favor the formation of the desired product. The principles of ligand exchange are widely applicable in the synthesis of various transition metal complexes. savemyexams.comsavemyexams.com

Green Chemistry Principles in Copper Undecylenate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of copper undecylenate.

Key green chemistry principles relevant to this synthesis include:

Atom Economy : This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. acs.org Synthesis routes with high atom economy are preferred as they generate less waste.

Use of Safer Solvents and Auxiliaries : Green synthesis methods strive to minimize or eliminate the use of toxic and environmentally harmful solvents. ugent.be Water is often an ideal green solvent. The development of solvent-free methods, such as solid-state synthesis, is a significant advancement in this area. mdpi.com

Energy Efficiency : Synthetic methods should be designed to be energy-efficient, ideally conducted at ambient temperature and pressure. acs.org This reduces the environmental and economic impact of the synthesis.

Use of Renewable Feedstocks : Undecylenic acid itself is derived from castor oil, a renewable resource, which aligns with the principle of using renewable raw materials. drugbank.com

Catalysis : The use of catalysts can enable more efficient reactions with lower energy requirements and higher selectivity, reducing waste.

The "benign-by-design" approach encourages chemists to consider the environmental impact from the outset of the synthetic design process. ugent.be By adopting these principles, the synthesis of copper undecylenate can be made more sustainable and environmentally friendly. scipublications.commdpi.com For example, switching from traditional solvent extraction to precipitation methods for copper recovery can eliminate the need for organic solvents. rsc.org

Solvent-Free and Mechanochemical Synthesis Strategies

Solvent-free synthesis represents a significant advancement in green chemistry, minimizing pollution and reducing costs associated with solvent purchase, purification, and disposal. chemistrydocs.com Mechanochemistry, a subset of solvent-free synthesis, utilizes mechanical energy—typically through grinding or milling—to initiate chemical reactions. beilstein-journals.orgchemrxiv.org This technique is particularly effective for preparing metal-organic compounds like copper undecylenate.

The mechanochemical synthesis of copper(II) carboxylates can be achieved by grinding a suitable copper precursor with the corresponding carboxylic acid. For instance, stable copper(II)-cysteine complexes have been successfully synthesized by grinding L-cysteine with copper acetate (B1210297) in a mortar, a process that is directly analogous to the potential synthesis of copper undecylenate. researchgate.net In a similar vein, copper oxide nanoparticles have been produced through the mechanochemical dehydration of a copper hydroxide precursor. ut.ac.ir

A plausible and efficient mechanochemical route for copper undecylenate involves the direct grinding of undecylenic acid with a copper salt, such as copper(II) acetate or copper(II) hydroxide. The mechanical force facilitates the acid-base or metathesis reaction, yielding the copper undecylenate salt and a volatile byproduct like acetic acid or water, which can be easily removed. This approach avoids the need for bulk solvents, reduces reaction times, and often results in high yields of pure product without complex purification steps. chemistrydocs.comresearchgate.net Research into the mechanochemical synthesis of copper autunite minerals from laboratory reagents further demonstrates the utility of this solvent-free method for creating complex copper-containing materials. uwa.edu.au

Utilization of Biologically Derived Reagents and Sustainable Feedstocks

The sustainability of a chemical product is intrinsically linked to the origin of its raw materials. Copper undecylenate's credentials as a green compound are significantly enhanced by the renewable origin of its organic ligand, undecylenic acid.

Undecylenic acid is a valuable bifunctional molecule predominantly derived from the pyrolysis of ricinoleic acid, which is the major component of castor oil. sci-hub.semdpi.com Castor oil, extracted from the seeds of the Ricinus communis plant, is a non-edible, biodegradable, and readily available feedstock, making it an attractive and sustainable starting material for the chemical industry. mdpi.comformulation.org.uk The transformation of ricinoleic acid into undecylenic acid and heptaldehyde can occur through mechanisms such as a McLafferty-type rearrangement under vacuum pyrolysis. mdpi.com

Modern advancements have focused on optimizing this conversion. For example, microwave-assisted pyrolysis of methyl ricinoleate (B1264116) (the methyl ester of ricinoleic acid) has been developed as a continuous process for producing undecylenic acid methyl ester (UAME), which is subsequently hydrolyzed to undecylenic acid. sci-hub.se This method offers higher yields and better energy efficiency compared to conventional pyrolysis.

Table 1: Microwave-Assisted Pyrolysis for Sustainable Undecylenic Acid Methyl Ester (UAME) Production

FeedstockMethodKey ParameterProductYieldReference
Methyl Ricinoleate (from Castor Oil)Microwave-Assisted Pyrolysis with Atomization Feeding500 °C using SiC as microwave absorbentUndecylenic Acid Methyl Ester (UAME)77 wt.% sci-hub.se

The use of undecylenic acid from castor oil aligns with the green chemistry principle of using renewable feedstocks. formulation.org.ukinolex.com This bio-based approach, combined with green synthetic methods for the final copper salt formation, establishes a sustainable lifecycle for copper undecylenate.

Controlled Morphology and Nanostructure Fabrication of Copper Undecylenate (e.g., as a precursor)

Copper undecylenate is not only a functional material in its own right but also serves as a valuable single-source precursor for the synthesis of copper and copper oxide nanostructures. japsonline.commdpi.com In this role, the compound thermally decomposes under controlled conditions to yield nanoparticles, with the undecylenate ligand influencing the size, shape, and surface properties of the resulting materials. The long hydrocarbon chain of the undecylenate anion can act as an in-situ capping agent, preventing nanoparticle aggregation and controlling crystal growth. mdpi.com The choice of the precursor anion is known to play a critical role in determining the final characteristics of the synthesized nanoparticles. researchgate.net

Templating and Self-Assembly Approaches

Templating and self-assembly are powerful bottom-up strategies for fabricating materials with highly ordered structures. The amphiphilic nature of copper undecylenate, possessing a polar copper-carboxylate head and a long nonpolar undecylenate tail, makes it an ideal candidate for self-assembly in solution or in the solid state.

Similar to how copper-lipopeptides isolated from bioleaching liquor can self-assemble into supramolecular spherical structures, copper undecylenate molecules can organize into micelles, vesicles, or lamellar phases. nih.gov These ordered assemblies can then act as templates. For example, the thermal decomposition of a self-assembled copper undecylenate mesophase could lead to the formation of ordered arrays of copper or copper oxide nanoparticles, preserving the morphology of the parent template.

This approach is analogous to the use of surfactant templates in nanomaterial synthesis. In the electrodeposition of copper nanostructures, the micelles of sodium dodecyl sulphate (SDS) act as a soft template, guiding the formation of dendritic, high-surface-area structures. mdpi.com Similarly, block copolymers that form micellar systems can serve as nanoreactors or templates, directing the growth of polymers or nanoparticles within their segregated domains. researchgate.net The inherent self-assembling properties of copper undecylenate offer a direct route to such templated synthesis without the need for additional surfactant molecules.

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis are highly effective methods for producing crystalline nanomaterials with controlled morphology. sapub.org These techniques involve a chemical reaction in a sealed vessel (autoclave) where a solvent is heated above its boiling point to generate high pressure, facilitating the dissolution and recrystallization of materials.

When copper undecylenate is used as a precursor in these methods, it can decompose to form various copper-based nanoparticles, including copper (Cu), cuprous oxide (Cu₂O), and cupric oxide (CuO). The specific phase, size, and shape of the nanoparticles can be precisely controlled by tuning reaction parameters such as temperature, time, solvent type, and the presence of other additives. nih.govrsc.org

For instance, solvothermal synthesis using ethylene (B1197577) glycol as both solvent and reducing agent has been employed to create Cu/Cu₂O hollow microspheres from copper(II) precursors. rsc.org Hydrothermal methods have yielded Cu, Cu₂O, and mixed-phase nanoparticles with sizes ranging from 10-44 nm by varying reaction times in the presence of biocompatible surfactants. nih.gov While these examples may use other copper precursors, they establish a clear precedent for the use of copper undecylenate in similar processes. The undecylenate ligand itself could influence the reaction pathway, potentially acting as a capping agent to yield smaller, more uniform nanoparticles compared to syntheses using inorganic copper salts. researchgate.net

Table 2: Examples of Hydrothermal/Solvothermal Synthesis of Copper-Based Nanoparticles

MethodPrecursor/ReactantsResulting MaterialParticle Size / MorphologyReference
HydrothermalCopper precursor with Tween 20 / PEG 8000Cu, Cu₂O, Cu/Cu₂O10-44 nm nih.gov
SolvothermalCopper(II) salt with Ethylene GlycolCu/Cu₂OHollow microspheres rsc.org
HydrothermalCopper Sulphate, NaOHCuO~27 nm, plate-like sapub.org
Green HydrothermalCopper source with Medicago sativa extractCu-NPs53.8 nm, spherical researchgate.net

Advanced Structural Elucidation and Coordination Chemistry of Copper Undecylenate

Crystallographic Studies and Polymorphism

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For copper undecylenate, such studies reveal not only its fundamental structure but also its capacity to exist in different crystalline forms, a phenomenon known as polymorphism.

In this common structural motif, two copper(II) ions are bridged by four carboxylate ligands in a syn-syn fashion. nih.gov The coordination environment around each copper atom is typically a distorted square pyramid. nih.govnih.govmdpi.com The basal plane of this pyramid is formed by four oxygen atoms from the four bridging carboxylate groups. mdpi.com The axial position is often occupied by a neutral ligand, such as a water molecule or a pyridine (B92270) derivative. nih.govnih.gov The Jahn-Teller effect, a geometric distortion that occurs in non-linear molecules in electronically degenerate states, is often observed in these copper(II) complexes, leading to an elongation of the axial Cu-ligand bond. nih.gov

The Cu-O bond distances in the equatorial plane of similar copper(II) carboxylates are typically in the range of 1.945(4)–1.976(1) Å. nih.govmdpi.com The Cu-Cu distance within the dinuclear unit is also a key parameter, often found to be around 2.6 Å, which is shorter than the sum of their van der Waals radii, suggesting some degree of metal-metal interaction. nih.gov The coordination of axial ligands can influence this distance. nih.govresearchgate.net

Table 1: Representative Crystallographic Data for Analogous Copper(II) Carboxylate Complexes

Parameter Complex 1 mdpi.com Complex 2 nih.gov Complex 3 nih.gov
Formula [Cu₂(caproxy)₄(pds)] [Cu₂(3-Cl-C₆H₄CH₂COO)₄(2-CN-py)₂] [Cu₂(3,4-F₂C₆H₃CH₂COO)₄(3-Me-py)₂]
Crystal System Monoclinic Monoclinic Monoclinic
Space Group P2₁/n P2₁/c C2/c
Cu-Cu Distance (Å) 2.6114(12) 2.6061(3) 2.6370(5)
Avg. Cu-O (eq) (Å) ~1.95 ~1.97 ~1.97
Cu-N (ax) (Å) 2.144(6), 2.165(6) 2.159(2) 2.183(2)
Coordination Geometry Distorted Square Pyramidal Distorted Square Pyramidal Distorted Square Pyramidal

Data compiled from published studies on copper(II) carboxylate complexes analogous to copper undecylenate.

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and assessing the purity of a bulk sample. arxiv.orgscholarsresearchlibrary.com The diffraction pattern obtained is a fingerprint of the crystalline material, with peaks at specific 2θ angles corresponding to the lattice planes of the crystal structure, as described by Bragg's Law. scholarsresearchlibrary.com

For copper undecylenate, a PXRD analysis would be used to confirm the formation of the desired crystalline phase and to detect the presence of any impurities, such as unreacted starting materials or different polymorphic forms. The positions and relative intensities of the diffraction peaks are unique to a specific crystal structure. researchgate.net By comparing the experimental PXRD pattern of a synthesized copper undecylenate sample to a reference pattern (either calculated from single-crystal data or from a standard database), its phase identity and purity can be established. For instance, in the characterization of copper nanoparticles, PXRD is used to identify the face-centered cubic (fcc) structure, with characteristic peaks at specific 2θ values corresponding to the (111), (200), and (220) planes. arxiv.orgresearchgate.netresearchgate.net A similar approach would be applied to copper undecylenate to verify its crystalline nature.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in metal carboxylates. wits.ac.zaucm.es These different forms, or polymorphs, can exhibit distinct physical properties. The formation of a particular polymorph can be influenced by various factors, including the solvent used for crystallization, temperature, and pressure. ucm.esnih.gov

Studies on copper(II) decanoate, a close analogue of copper undecylenate, have revealed the existence of at least two polymorphic forms depending on the crystallization solvent (n-heptane vs. ethanol). ucm.es These polymorphs, while both triclinic, possess different unit cell parameters and packing arrangements—one being bilayered and the other having a columnar distribution of the dinuclear units. ucm.es It is plausible that copper undecylenate could also exhibit polymorphism. Investigating the crystallization of copper undecylenate from various solvents and at different temperatures could lead to the discovery of new polymorphic forms. Techniques such as differential scanning calorimetry (DSC) and temperature-dependent PXRD would be instrumental in identifying and characterizing these different crystalline phases and understanding their thermodynamic relationships. ucm.es

Spectroscopic Characterization Techniques for Elucidating Molecular Structure

Spectroscopic methods provide valuable insights into the molecular structure and bonding within copper undecylenate by probing the interactions of the molecule with electromagnetic radiation.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a key tool for characterizing copper undecylenate. It provides information on the coordination mode of the undecylenate ligand and the formation of metal-ligand bonds.

In the FT-IR spectrum of a metal carboxylate, the positions of the asymmetric (νₐsym(COO⁻)) and symmetric (νₛym(COO⁻)) stretching vibrations of the carboxylate group are particularly informative. The difference between these two frequencies (Δν = νₐsym - νₛym) can help to distinguish between different coordination modes (e.g., monodentate, bidentate chelating, or bidentate bridging). nih.govresearchgate.net For dinuclear copper(II) carboxylates with a paddlewheel structure, the carboxylate groups typically act as bridging bidentate ligands. nih.govnih.gov In such cases, the Δν value is often found in the range of 170–250 cm⁻¹. nih.gov For copper naphthenate, another copper carboxylate complex, FT-IR has been used to confirm the presence of the carboxylate group. swst.orgswst.org

Raman spectroscopy provides complementary information. While specific Raman data for copper undecylenate is scarce in the provided results, studies on other copper compounds show characteristic bands for Cu-O stretching vibrations. schweizerbart.de For instance, in copper chloride minerals, CuO stretching modes are observed in the 400-511 cm⁻¹ region. schweizerbart.de The Raman spectrum of copper undecylenate would be expected to show bands corresponding to the vibrations of the long alkyl chain as well as the Cu-O bonds.

Table 2: Typical FT-IR Frequencies for Copper(II) Carboxylates

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Significance
νₐsym(COO⁻) 1600 - 1700 Asymmetric stretching of the carboxylate group. researchgate.net
νₛym(COO⁻) 1360 - 1450 Symmetric stretching of the carboxylate group. wits.ac.zamdpi.com
Δν (νₐsym - νₛym) 170 - 250 Indicative of a bridging bidentate coordination mode. nih.gov
ν(Cu-O) 400 - 550 Stretching vibration of the copper-oxygen bond. schweizerbart.deresearchgate.net

This table provides a generalized range based on data from various copper carboxylate complexes.

Electronic or UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying transition metal complexes like copper undecylenate. The UV-Vis spectrum of copper(II) complexes typically displays two main types of absorption bands.

The first is a broad, low-intensity band in the visible region, usually around 600-800 nm. swst.orgmdpi.com This band is attributed to d-d electronic transitions within the copper(II) ion, which has a d⁹ electron configuration. mdpi.com The position and shape of this band are sensitive to the coordination geometry around the copper center. For many copper(II) carboxylates, a maximum absorption is observed around 680 nm. swst.orgswst.org

The second type of absorption occurs in the ultraviolet region, typically as a high-intensity band. This is often assigned to a ligand-to-metal charge transfer (LMCT) transition, where an electron is excited from a molecular orbital primarily located on the carboxylate ligand to a molecular orbital primarily located on the copper ion. mdpi.com For some copper(II) complexes, these LMCT bands are observed in the 340-450 nm range. mdpi.com The presence and characteristics of these bands in the UV-Vis spectrum of copper undecylenate confirm the formation of the complex and provide information about its electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diamagnetic Copper Species or Paramagnetic Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but its application to paramagnetic compounds like copper(II) undecylenate presents unique challenges and opportunities. The presence of the paramagnetic Cu(II) center significantly affects the NMR spectra of the undecylenate ligand. osti.govglobalnmr.org These paramagnetic effects can lead to large chemical shifts (paramagnetic shifts), significant line broadening, and altered relaxation rates of the nuclei in proximity to the copper ion. scispace.com

For Cu(II) complexes, the unpaired electron spin density can delocalize from the metal onto the organic ligand, resulting in hyperfine coupling. scispace.com This coupling is a major contributor to the observed paramagnetic shifts. scispace.comacs.org The magnitude and sign of these shifts are sensitive to the distance and connectivity of the nuclei to the paramagnetic center, providing valuable structural information. scispace.comrsc.org For instance, in studies of other Cu(II) complexes, large paramagnetic shifts have been observed, with ¹H signals shifted up to 272 ppm and ¹³C signals up to 1006 ppm. scispace.com The combination of experimental solid-state NMR with theoretical DFT calculations has proven effective in assigning these shifted signals and understanding the spin delocalization pathways. globalnmr.orgrsc.org

While Cu(II) undecylenate itself is paramagnetic, it's important to consider the potential existence of diamagnetic species in solution or the solid state. As discussed in the EPR section, the common paddle-wheel dimer structure of copper(II) carboxylates can exhibit strong antiferromagnetic coupling between the two Cu(II) centers. researchgate.netnih.govacs.org This coupling leads to a diamagnetic singlet ground state (S=0). If this coupling is strong enough, the complex may be effectively diamagnetic at room temperature, allowing for the acquisition of more conventional, sharper NMR spectra. However, even in such cases, the proximity of the thermally accessible paramagnetic triplet state can influence the NMR parameters.

In cases where the paramagnetic effects are too severe, leading to unobservably broad lines, chemical information can sometimes be obtained through alternative methods or by studying related diamagnetic analogues. For example, comparing the NMR of a paramagnetic Cu(II) complex to an isostructural diamagnetic Zn(II) complex can help to isolate the paramagnetic contribution to the chemical shifts.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For copper undecylenate, mass spectrometry can confirm the molecular weight of the complex and provide insights into its structure and stability through fragmentation analysis. nih.govchemrxiv.org

In the gas phase, copper(II) carboxylates often undergo reduction of the copper center from Cu(II) to Cu(I). beilstein-journals.org Electron impact mass spectral studies on various copper(II) carboxylates have shown that fragments containing Cu(I) are common. beilstein-journals.orgscirp.org For dinuclear paddle-wheel structures, which are common for copper carboxylates, fragmentation often involves the loss of one or more ligand groups. nih.gov

For example, collision-induced dissociation (CID) mass spectrometry of polymetallic carboxylate rings shows fragmentation patterns corresponding to the loss of neutral units like [Cu(O₂CR)₂]. nih.gov In the analysis of other copper carboxylate complexes, the most intense peaks in the mass spectrum often correspond to fragments where the dinuclear copper core is preserved but some ligands are lost, such as [Cu₂(O₂CR)₃]⁺ or [Cu₂(O₂CR)]⁺. beilstein-journals.org The observation of fragments containing two copper atoms would provide strong evidence for the dinuclear nature of copper undecylenate.

The fragmentation pattern can also reveal information about the undecylenate ligand itself. The loss of neutral molecules like CO₂ from the carboxylate group or fragmentation of the long alkyl chain can produce characteristic ions. beilstein-journals.org For instance, in the negative ion mass spectra of copper carboxylates with fluorinated ligands, the dissociated carboxylate ligand [O₂CR]⁻ and further fragments like [CRF₄]⁻• (formed by the loss of CO₂) were detected. beilstein-journals.org

The specific ionization technique used (e.g., Electron Impact (EI), Electrospray Ionization (ESI)) can influence the observed fragmentation. ESI is a softer ionization method that is often suitable for analyzing coordination complexes, as it is more likely to keep the intact complex ionized in the gas phase.

Elucidation of Coordination Geometry and Environment

Ligand Field Theory and Electronic Structure Correlation

Ligand Field Theory (LFT) is an extension of crystal field theory and molecular orbital theory that describes the electronic structure and bonding in coordination complexes. scribd.com For copper(II) undecylenate, LFT explains the d-orbital splitting that gives rise to its color and magnetic properties. The Cu(II) ion has a d⁹ electronic configuration. In a perfectly octahedral field of six ligands, the five d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy e_g set (dx²-y², dz²). scribd.com

This distortion further splits the d-orbital energies. In a tetragonally elongated (D₄h symmetry) or square pyramidal geometry, as is common for copper(II) carboxylates, the d-orbital energy levels are typically ordered as dₓ²-y² > dxy > dz² > dxz, dyz. analis.com.myrsc.org The unpaired electron resides in the highest energy orbital, the dₓ²-y². researchgate.net The electronic transitions between these split d-orbitals (d-d transitions) are responsible for the absorption of light in the visible region of the spectrum, which gives the complex its color. scribd.comnih.gov For many copper(II) carboxylates with a paddle-wheel structure, a broad absorption band in the visible region, often around 670-710 nm, is assigned to these d-d transitions. analis.com.mymdpi.com

The coordination environment provided by the undecylenate ligands dictates the magnitude of the d-orbital splitting (the ligand field strength). The carboxylate oxygen atoms are considered intermediate-field ligands. The specific geometry—whether it's square pyramidal in a paddle-wheel dimer or some other arrangement—will fine-tune the electronic structure and the energies of the d-d transitions. analis.com.mymdpi.com

Influence of Steric and Electronic Factors on Coordination

The final coordination geometry of copper undecylenate is a balance of both steric and electronic factors.

Electronic Factors:

Jahn-Teller Effect: As discussed, this electronic effect is a primary driver for the distortion of Cu(II) complexes from ideal octahedral or tetrahedral geometries, favoring structures like square planar or square pyramidal. bris.ac.ukmdpi.com

Ligand Basicity: The undecylenate anion (CH₃(CH₂)₉COO⁻) is the conjugate base of a weak acid. The basicity of the carboxylate oxygens influences the strength of the Cu-O bond. More basic carboxylates are stronger electron donors, which can affect the ligand field strength and the electronic structure of the complex.

Covalency: The degree of covalent character in the copper-ligand bond plays a role in stabilizing certain geometries. For instance, more covalent bonds can favor specific isomeric structures. rsc.org

Steric Factors:

Alkyl Chain Length: The most prominent steric feature of the undecylenate ligand is its long, flexible 11-carbon chain. This bulky chain can impose significant steric hindrance, influencing how the carboxylate groups can arrange themselves around the copper center(s). umich.edufrontiersin.org This steric bulk may favor the formation of the well-established dinuclear paddle-wheel structure, where the alkyl chains can project outwards from the central [Cu₂(O₂CR)₄] core, minimizing steric repulsion between ligands.

Intermolecular Interactions: In the solid state, the long alkyl chains can lead to significant van der Waals interactions or even interdigitation between adjacent copper undecylenate molecules. These packing forces can influence or even dictate the coordination geometry adopted by the copper ions, sometimes forcing them into energetically less favorable arrangements than they would adopt in solution. gla.ac.uk The flexibility of the undecylenate chain allows for various conformations to accommodate crystal packing.

In essence, the electronic preference of the d⁹ Cu(II) ion for a distorted geometry is modulated by the steric demands of the bulky undecylenate ligands. The paddle-wheel dimer represents an efficient structural motif that satisfies both the electronic requirements of the copper centers and the steric constraints of the four carboxylate ligands. analis.com.myrsc.org

Supramolecular Assembly and Extended Structures of Copper Undecylenate

The supramolecular arrangement of copper(II) undecylenate in the solid state is dictated by a combination of coordination bonds and non-covalent interactions. While a definitive crystal structure for copper(II) undecylenate is not extensively reported in the reviewed literature, the structural characteristics can be inferred from studies on other copper(II) carboxylates, particularly those with long alkyl chains. These compounds typically form dinuclear "paddle-wheel" units, which then self-assemble into more extended structures through weaker intermolecular forces.

Hydrogen Bonding and Van der Waals Interactions in Crystal Packing

The crystal packing of copper(II) carboxylates is significantly influenced by both hydrogen bonding and van der Waals forces. The latter are particularly dominant in the case of copper(II) undecylenate due to the presence of the long C11 alkyl chains.

Hydrogen Bonding: Hydrogen bonds are attractive interactions between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. wikipedia.org In the context of copper(II) undecylenate, the potential for hydrogen bonding is limited as the undecylenate ligand itself lacks strong hydrogen bond donor groups. However, if the complex incorporates solvent molecules (like water or methanol) or other co-ligands with hydrogen-bonding capabilities in its crystal structure, these can form hydrogen bonds. iucr.orgiucr.org For example, in some copper(II) carboxylate complexes, coordinated water molecules can form hydrogen bonds with the carboxylate oxygen atoms, leading to the formation of extended one-, two-, or three-dimensional networks. iucr.orgmdpi.com In the absence of such co-ligands, the supramolecular assembly is primarily governed by the weaker C-H···O interactions and the more dominant van der Waals forces among the alkyl chains.

The interplay between these non-covalent forces is crucial. While van der Waals interactions dictate the packing of the lipophilic alkyl portions of the undecylenate ligands, any potential hydrogen bonds would be localized around the polar copper-carboxylate core.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) with Undecylenate Ligands

The assembly of metal ions and organic linkers through coordination bonds can lead to the formation of extended structures known as coordination polymers (CPs) or metal-organic frameworks (MOFs). tsri.or.thmdpi.com These materials are of great interest due to their diverse topologies and potential applications.

Coordination Polymers: Coordination polymers are one-, two-, or three-dimensional structures formed by the linking of metal centers with bridging ligands. tsri.or.th The undecylenate ligand, being a monocarboxylate, typically acts as a bridging ligand between two copper(II) ions to form the characteristic paddle-wheel dinuclear unit. These dinuclear units can then be further linked by other bridging ligands to form extended 1D, 2D, or 3D coordination polymers.

The length of the alkyl chain on the carboxylate ligand can significantly influence the resulting structure. Studies on a series of copper(II) complexes with ditopic ω-di(2-pyridylmethyl)amine carboxylic acid ligands have shown that shorter alkyl chains (n ≤ 5) tend to favor the formation of one-dimensional coordination polymers. rsc.org In contrast, ligands with longer alkyl chains (n ≥ 7) showed a preference for forming discrete metallomacrocycles. rsc.org This suggests that the increased steric bulk and van der Waals interactions of the longer alkyl chains, such as in undecylenate, can play a decisive role in directing the self-assembly process, potentially favoring discrete polynuclear structures over infinite polymeric chains under certain conditions.

Metal-Organic Frameworks (MOFs): MOFs are a subclass of coordination polymers that are often porous. tsri.or.thmdpi.com The construction of MOFs typically involves the use of multitopic ligands that can connect multiple metal centers to build up a robust framework. While the undecylenate ligand itself is a simple monotopic carboxylate, it could potentially be incorporated into MOF structures in several ways. For instance, a multitopic ligand could be functionalized with undecylenate groups. The synthesis of MOFs often relies on a "mixed-ligand" strategy where different ligands are used to achieve desired structural features and functionalities. mdpi.com It is conceivable that undecylenate could be used as a modulating ligand in the synthesis of MOFs, influencing the final structure and properties of the material. However, the current scientific literature does not provide specific examples of MOFs constructed with copper undecylenate. The development of MOFs using long, flexible ligands is an area of growing interest, as the flexibility can lead to novel framework topologies and dynamic properties. frontiersin.org

Mechanistic Investigations of Copper Undecylenate S Chemical Reactivity and Interactions Non Clinical Focus

Reaction Kinetics and Thermodynamics Studies

The thermal stability and decomposition of copper(II) carboxylates, such as copper undecylenate, are governed by the nature of the carboxylate ligand and the surrounding atmosphere. While specific kinetic studies on copper undecylenate are not extensively detailed in publicly available literature, its decomposition pathway can be inferred from studies on analogous compounds like copper acetate (B1210297).

The thermal decomposition of copper(II) acetate monohydrate provides a well-studied model. The process typically occurs in distinct stages. Initially, the coordinated water molecule is lost in a dehydration step. This is followed by the decomposition of the anhydrous copper(II) acetate. Under an inert atmosphere, this decomposition can lead to the formation of copper(I) oxide (Cu₂O), metallic copper (Cu), and the release of gaseous products including acetic acid and carbon dioxide. In the presence of air or oxygen, the final product is typically copper(II) oxide (CuO), as any reduced copper species are re-oxidized at higher temperatures. scirp.orgresearchgate.net

Thermogravimetric analysis (TGA) of copper acetate monohydrate shows that the compound decomposes at around 250°C to form copper. researchgate.net The reaction pathway involves the conversion of carbon-oxygen double bonds to single bonds during the decomposition process. researchgate.net The decomposition temperature and the nature of the intermediate and final products are dependent on factors such as heating rate and the composition of the atmosphere. scirp.orgresearchgate.net For instance, under an argon atmosphere, the decomposition of copper acetate ends at approximately 275°C, whereas in air, it concludes around 310°C. scirp.org

The following table summarizes a general decomposition pathway for a model copper(II) carboxylate hydrate, based on findings from copper acetate studies.

Temperature Range (°C)AtmosphereProcessPrimary ProductsReference
~100 - 190Air / InertDehydrationAnhydrous Copper(II) Carboxylate, Water (H₂O) scirp.org
~190 - 275Inert (e.g., Argon)Decomposition of LigandCopper(I) Oxide (Cu₂O), Metallic Copper (Cu), Carboxylic Acid, CO₂ scirp.org
~250 - 310AirDecomposition & OxidationCopper(II) Oxide (CuO), Copper(I) Oxide (Cu₂O) scirp.orgresearchgate.net
> 370Inert (e.g., Argon)ReductionMetallic Copper (Cu) scirp.org
> 310AirOxidationCopper(II) Oxide (CuO) scirp.org

Copper(II) complexes are known for being exceptionally labile, meaning they undergo ligand exchange reactions at very high rates. researchgate.net In an aqueous solution, the copper(II) ion exists as the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺. youtube.com The water molecules in this complex can be readily substituted by other ligands that form more stable complexes. youtube.com

When copper undecylenate is in a solution containing other potential ligands, a dynamic equilibrium is established. The undecylenate anion, a monodentate carboxylate ligand, can be displaced by stronger or more concentrated ligands. The stability of the resulting complex and the coordination number of the central copper ion can change depending on the properties of the incoming ligand, such as its size, charge, and denticity.

For example, the addition of concentrated hydrochloric acid to an aqueous copper(II) solution leads to a color change from blue to green and then to yellow. This is indicative of the stepwise substitution of water ligands by chloride ions, ultimately forming the tetrachlorocuprate(II) complex, [CuCl₄]²⁻. youtube.com In this specific reaction, the coordination number changes from six to four, primarily because the chloride ligands are larger than water molecules. youtube.com Similarly, adding ammonia (B1221849) solution to a copper(II) salt solution first precipitates copper(II) hydroxide (B78521), which then redissolves in excess ammonia to form the deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄(H₂O)₂]²⁺. youtube.com

The key dynamics of ligand substitution involving a copper(II) center are:

High Lability: The exchange of ligands is typically very fast.

Concentration Dependence: The position of the equilibrium is highly dependent on the concentration of the competing ligands. stackexchange.com

Stability Constants: A new complex will be favored if it is more thermodynamically stable than the original complex. youtube.com

Fundamental Mechanistic Aspects of Biocidal Activity (at the cellular/molecular level, excluding human physiology)

The biocidal activity of copper compounds like copper undecylenate is primarily mediated by the copper(II) ions (Cu²⁺) that are released. These ions can interact with and disrupt various essential components of microbial cells, particularly fungi.

One of the main targets is the cell membrane. Copper ions can cause physical damage to the fungal plasma membrane, compromising its integrity. nih.gov This disruption leads to an increase in membrane permeability, leakage of essential intracellular components like potassium ions and metabolites, and ultimately, cell death. Live/dead staining of yeast cells exposed to copper surfaces has shown that membrane damage occurs almost instantly upon contact. nih.gov

Furthermore, Cu²⁺ ions can interfere with the function of essential enzymes. Copper has a high affinity for sulfhydryl (-SH) groups in amino acids such as cysteine, and for other functional groups in proteins. By binding to these sites, copper ions can alter the three-dimensional structure of enzymes, leading to their inactivation. This non-specific enzymatic inhibition disrupts critical metabolic pathways necessary for fungal survival. Copper can also displace other essential metal ions from the active sites of metalloenzymes, rendering them non-functional. mdpi.com Studies on copper-sensitive bacteria show that growth inhibition occurs at free Cu²⁺ concentrations in the range of 10⁻⁸ to 10⁻⁶ M. researchgate.net

Microbial ComponentMechanism of Interaction with Copper Ions (Cu²⁺)Resulting Effect on the CellReference
Cell MembranePhysical interaction and disruption of membrane structure.Increased permeability, leakage of intracellular contents, loss of membrane potential. nih.gov
Cell WallBinding to components, causing structural damage.Weakened cell wall, increased susceptibility to osmotic stress. nih.gov
Enzymes (general)Binding to active sites, particularly sulfhydryl groups; displacement of essential metal cofactors.Inhibition of enzymatic activity, disruption of metabolic pathways. mdpi.com
Nucleic Acids (DNA/RNA)Binding to DNA, often at G-C sites, leading to oxidative damage in the vicinity.Inhibition of replication and transcription, DNA degradation. nih.govnih.gov

A significant mechanism of copper's antifungal action is the generation of highly toxic reactive oxygen species (ROS) within the fungal cell. This process is often described as a Fenton-like reaction. mdpi.com

In this chemical process, copper ions, cycling between their Cu²⁺ (cupric) and Cu⁺ (cuprous) oxidation states, catalyze the decomposition of hydrogen peroxide (H₂O₂), which is a natural byproduct of aerobic metabolism in fungi. This reaction produces the highly reactive hydroxyl radical (•OH).

The Fenton-like reaction involving copper is as follows: Cu⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻ nih.gov

These hydroxyl radicals are potent oxidizing agents that can indiscriminately damage all types of biological macromolecules. They can initiate lipid peroxidation, leading to further membrane damage. They also cause oxidative damage to proteins and nucleic acids, contributing to enzyme inactivation and DNA strand breaks. mdpi.comnih.gov An excess of copper ions can disturb the natural balance between ROS production and elimination within the cell, leading to a state of severe oxidative stress that overwhelms the fungal cell's antioxidant defense systems. nih.govnih.gov Studies have demonstrated that copper deprivation in some fungi can impair respiration, which is linked to ROS accumulation, highlighting the delicate balance of copper homeostasis. researchgate.net

The non-specific enzymatic inhibition caused by copper ions can disrupt numerous essential biochemical pathways in fungi. One of the most critical pathways for fungal survival is the biosynthesis of ergosterol (B1671047). Ergosterol is the primary sterol in the fungal cell membrane, where it plays a crucial role analogous to that of cholesterol in mammalian cells, regulating membrane fluidity and integrity. mdpi.com

Disruption of the ergosterol biosynthesis pathway is a proven antifungal strategy, famously exploited by azole drugs, which target the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene). mdpi.commdpi.com While copper is not known to be a specific inhibitor of a single enzyme in this pathway in the same way as azoles, its general capacity to denature proteins and inactivate enzymes means it can interfere with multiple steps of this complex process. mdpi.com Several enzymes in the ergosterol pathway are iron-dependent, and copper has been shown to displace iron in other biological systems, suggesting a potential mechanism for disruption. mdpi.commdpi.com

Inhibition of any of the "ERG" enzymes in the pathway leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates. mdpi.comnih.gov This altered sterol profile severely compromises the fungal cell membrane's structure and function, leading to growth arrest and cell death. mdpi.comnih.gov Therefore, while the primary antifungal mechanisms of copper are membrane damage and ROS production, the disruption of vital metabolic pathways like ergosterol biosynthesis through non-specific enzyme inhibition represents an important secondary aspect of its fungicidal activity.

Molecular-Level Insights into Resistance Mechanisms

While research focusing specifically on resistance mechanisms to copper undecylenate is limited, a robust understanding can be derived from the well-documented ways microorganisms develop resistance to copper ions and other antifungal agents. These mechanisms, elucidated at the molecular level, provide a framework for potential resistance strategies against copper-containing compounds.

Key strategies employed by microbes to counteract metal-based antimicrobials include sequestration, efflux, and target modification. In bacteria, a notable mechanism involves the cop operon, which has been identified in plant pathogenic strains like Pseudomonas syringae exposed to high levels of copper compounds. nih.gov This system employs a series of copper-binding proteins to sequester copper ions. The CopA protein, located in the periplasm, binds and compartmentalizes Cu²⁺ ions, effectively preventing them from reaching sensitive intracellular targets. nih.gov Concurrently, other proteins like CopC and CopD are thought to be involved in managing copper uptake into the cytoplasm. nih.gov

In fungi, resistance to antifungal agents, including those that may be mechanistically similar to copper undecylenate, often involves the activation of membrane-associated efflux pumps. nih.gov These pumps actively transport the antifungal compound out of the cell, reducing its intracellular concentration to sub-lethal levels. nih.gov Two major superfamilies of transporters are implicated in this process: the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS). nih.gov Upregulation of the genes encoding these transporter proteins is a common feature in acquired drug resistance. nih.gov Additionally, fungi can employ cellular stress response pathways to tolerate antifungal-induced damage. A key mediator in this process is the molecular chaperone Hsp90, which helps stabilize proteins involved in stress response, thereby abrogating the efficacy of the antifungal agent. researchgate.net

The table below summarizes these potential molecular-level resistance mechanisms.

Mechanism CategorySpecific StrategyDescriptionRelevant Organisms
Sequestration & Compartmentalization Periplasmic AccumulationCopper-binding proteins (e.g., CopA) sequester Cu²⁺ ions in the periplasm and outer membrane, preventing entry into the cytoplasm. nih.govBacteria (e.g., Pseudomonas syringae)
Active Efflux Efflux Pump UpregulationOverexpression of membrane transporters (e.g., ABC and MFS superfamilies) that actively pump the antimicrobial compound out of the cell. nih.govFungi (e.g., Candida species)
Stress Response Chaperone-Mediated ToleranceActivation of cellular stress pathways involving molecular chaperones like Hsp90, which stabilizes key signaling proteins to counteract drug-induced stress. researchgate.netFungi (e.g., Candida, Aspergillus)

This table is generated based on known mechanisms of resistance to copper and general antifungal agents, providing a model for potential resistance to copper undecylenate.

Redox Chemistry and Electron Transfer Processes

The chemical reactivity of copper undecylenate is fundamentally governed by the redox properties of the central copper ion. Copper is a redox-active metal, readily participating in electron transfer reactions by cycling between its different oxidation states, most commonly Cu(II) (cupric, Cu²⁺) and Cu(I) (cuprous, Cu⁺). mdpi.comwebassign.net In copper undecylenate, copper exists in the Cu(II) state. This Cu(II) center can act as an oxidizing agent, accepting an electron to become reduced to Cu(I). webassign.net

Cu²⁺ + e⁻ ⇌ Cu⁺

The ease with which this electron transfer occurs is defined by the redox potential of the Cu(II)/Cu(I) couple, which is significantly influenced by the coordinating ligands—in this case, the undecylenate anions.

Cu(I)/Cu(II) Cycling in Catalytic Processes

The ability of copper to cycle between Cu(I) and Cu(II) oxidation states is the cornerstone of its widespread use in catalysis. mdpi.com Copper-based catalysts are valued for their low cost and high activity in a variety of organic transformations, which proceed via single-electron transfer pathways. mdpi.comresearchgate.net In a typical catalytic cycle, a Cu(II) precursor, such as copper undecylenate, can be reduced to a catalytically active Cu(I) species by a substrate or a reducing agent in the reaction mixture. This Cu(I) intermediate then participates in the primary bond-forming steps of the reaction before being re-oxidized to Cu(II) by another reactant or an oxidant, thus regenerating the catalyst and completing the cycle. researchgate.net

This Cu(I)/Cu(II) redox couple is instrumental in numerous reactions, including atom transfer radical polymerization (ATRP), cross-coupling reactions, and cycloadditions. For example, in certain catalytic systems, a Cu(II) species facilitates the oxidation of a radical intermediate to a cationic species, a step in which the copper center is reduced to Cu(I). researchgate.net The cycle is completed when the Cu(I) is re-oxidized. The specific redox balance can be complex and may involve other redox-active species in the catalytic system. mdpi.com The oxidative stability of the copper species is also a critical factor; in some nanoparticle catalysts, Cu(0) or Cu(I) species can be prone to oxidation to Cu(II) oxides, which can influence catalytic activity. nih.gov

The table below presents examples of catalytic processes where Cu(I)/Cu(II) cycling is a key mechanistic feature.

Catalytic ProcessRole of Cu(I)/Cu(II) CycleExample Reaction Type
Multicomponent Reactions The Cu(II) catalyst is reduced to Cu(I) during the reaction, facilitating the formation of radical intermediates which are then oxidized by Cu(II) to form the final product. researchgate.netSynthesis of α-substituted propargylamines
Oxidation Catalysis In enzymatic systems like laccase, copper ions are reduced by the substrate and subsequently re-oxidized by molecular oxygen, enabling the catalytic oxidation of phenols and other substrates. nih.govBiocatalytic oxidation
Click Chemistry Copper nanoparticles, often containing Cu(I) (as Cu₂O), catalyze the 1,3-dipolar cycloaddition of azides and alkynes. The cycle involves coordination and redox interplay between the copper center and the substrates. nih.govSynthesis of 1,2,3-triazoles
CO-PROX Reaction In mixed metal oxide catalysts, a redox equilibrium (e.g., Cu²⁺ + Mn³⁺ ⇌ Mn⁴⁺ + Cu⁺) enhances the redox properties of the material, promoting the selective oxidation of CO. mdpi.comPreferential oxidation of carbon monoxide

This table illustrates the central role of the Cu(I)/Cu(II) redox couple in various copper-catalyzed reactions.

Electrochemical Behavior of Copper Undecylenate Complexes

The electrochemical behavior of copper undecylenate is dictated by the electron transfer processes of its central copper ion. Based on studies of other Cu(II) complexes, the electrochemical reduction at an electrode surface is expected to occur in a sequential, two-step process. scienceasia.org The first step involves the quasi-reversible reduction of Cu(II) to Cu(I), followed by a second reduction step from Cu(I) to elemental copper, Cu(0). scienceasia.org

The process can be represented by the following reactions:

[Cu(II)(undecylenate)₂] + e⁻ ⇌ [Cu(I)(undecylenate)₂]⁻

[Cu(I)(undecylenate)₂]⁻ + e⁻ ⇌ Cu(0) + 2(undecylenate)⁻

Techniques such as cyclic voltammetry can be used to probe this behavior. A typical voltammogram would show two distinct cathodic (reduction) peaks corresponding to the two electron transfer steps. scienceasia.org The potential at which these peaks occur and the separation between the cathodic and corresponding anodic (oxidation) peaks provide information about the thermodynamics (redox potential) and kinetics of the electron transfer. researchgate.net

The undecylenate ligands play a critical role in modulating these electrochemical properties. The nature of the ligand coordination sphere affects the stability of the different oxidation states, thereby shifting the redox potentials. The kinetics of the electron transfer can also be influenced by structural rearrangements of the complex that may occur upon the change in oxidation state, a mechanism sometimes referred to as a "square scheme". researchgate.net The presence of different copper complex species in solution, such as aquated or solvated ions, can further complicate the electrochemical profile. scispace.com

The following table summarizes representative electrochemical data for the two-step reduction of Cu(II) ions, which serves as a model for the expected behavior of copper undecylenate.

ParameterFirst Reduction Step (Cu(II) → Cu(I))Second Reduction Step (Cu(I) → Cu(0))
Process Quasi-reversible single-electron transfer scienceasia.orgQuasi-reversible single-electron transfer scienceasia.org
Technique Cyclic Voltammetry, Chronoamperometry scienceasia.orgCyclic Voltammetry, Chronoamperometry scienceasia.org
Observed Behavior Distinct cathodic and anodic peaks scienceasia.orgSecond set of reduction/oxidation peaks scienceasia.org
Influencing Factors Ligand coordination sphere, solvent, structural reorganization of the complex researchgate.netscispace.comElectrode material, ligand dissociation kinetics scienceasia.org

This table is based on the general electrochemical behavior of Cu(II) complexes as described in the literature. Specific potential values would need to be determined experimentally for copper undecylenate.

Applications of Copper Undecylenate in Advanced Materials and Catalysis Research

Catalytic Applications in Organic Transformations

Copper undecylenate, a metal salt of undecylenic acid, has garnered attention for its versatile catalytic applications in a variety of organic transformations. The unique properties of the copper center, combined with the long alkyl chain of the undecylenate ligand, influence its solubility, stability, and catalytic activity. Copper's accessible multiple oxidation states (Cu(0), Cu(I), Cu(II), and Cu(III)) are fundamental to its ability to facilitate both single- and multi-electron transfer processes, making it a cost-effective and less toxic alternative to precious metals like palladium in many chemical syntheses. mdpi.comnih.gov

Polymerization Catalysis (e.g., olefin metathesis, controlled radical polymerization)

Copper complexes are pivotal in the field of controlled radical polymerization (CRP), a technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.com One of the most prominent CRP methods is Atom Transfer Radical Polymerization (ATRP), where a copper complex reversibly activates and deactivates dormant polymer chains. sigmaaldrich.comcmu.edu While specific studies detailing copper undecylenate as the primary catalyst in ATRP are not prevalent in the provided search results, the general principles of copper-catalyzed CRP are well-established. For instance, copper-mediated single electron transfer-living radical polymerization (SET-LRP) has been successfully carried out in biological media like blood serum. rsc.org The use of copper catalysts at very low concentrations (ppm levels) is a key advantage, and various ligands are employed to modulate the catalyst's activity and solubility. sigmaaldrich.com

In the realm of olefin metathesis, a powerful carbon-carbon double bond forming reaction, copper compounds can play an indirect but crucial role. nih.gov For example, copper(I) chloride has been used to activate ruthenium-based metathesis catalysts by scavenging phosphine (B1218219) ligands, thereby accelerating the reaction. nih.gov Furthermore, copper(I) iodide has been shown to be an effective co-catalyst in olefin cross-metathesis reactions, enhancing rates and stabilizing the ruthenium catalyst. nih.govorganic-chemistry.org While direct catalysis of olefin metathesis by copper undecylenate is not explicitly detailed, its potential involvement in related processes, such as cross-metathesis of esters like ethyl undecylenate, has been noted in broader contexts. researchgate.net

Table 1: Examples of Copper's Role in Polymerization and Metathesis
Catalytic ProcessRole of CopperExample ReactionKey Findings
Atom Transfer Radical Polymerization (ATRP)Primary CatalystPolymerization of various vinyl monomersEnables synthesis of well-defined polymers with controlled architecture. sigmaaldrich.com
Single Electron Transfer-Living Radical Polymerization (SET-LRP)Primary CatalystPolymerization of hydrophilic monomers in blood serumDemonstrates the feasibility of controlled polymerization in biological media. rsc.org
Olefin Cross-MetathesisCo-catalyst with RutheniumCross-coupling of Michael acceptors and olefinic partnersCopper(I) iodide enhances reaction rates and stabilizes the primary catalyst. nih.govorganic-chemistry.org
Ruthenium Catalyst ActivationActivating AgentRing-closing metathesis (RCM) and self-metathesis (SM)Copper(I) chlorides trap NHC ligands, releasing the active ruthenium species. rsc.org

Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. beilstein-journals.org These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Historically, the Ullmann condensation, which involves copper-mediated coupling of aryl halides with nucleophiles, was one of the earliest examples of such transformations. beilstein-journals.org

Modern copper catalysis has expanded to include a wide array of cross-coupling reactions. nih.gov While the specific use of copper undecylenate is not extensively detailed in the provided results, the broader applicability of copper catalysts is vast. Copper complexes, often featuring N-heterocyclic carbene (NHC) ligands, are effective in various coupling processes. beilstein-journals.org The development of high-valent copper(III) intermediates has been a significant area of research, providing mechanistic insights into these transformations. rsc.orgnih.gov

Oxidation and Reduction Catalysis

Copper's rich redox chemistry, cycling between its various oxidation states, makes it an excellent catalyst for a wide range of oxidation and reduction reactions. mdpi.comnih.gov

Oxidation Catalysis: Copper-based catalysts are employed in the selective oxidation of organic compounds. mdpi.com A notable example is the Wacker process, where ethylene (B1197577) is oxidized to acetaldehyde (B116499) using a palladium catalyst with a copper co-catalyst to regenerate the active palladium species. wikipedia.org Copper catalysts, often in combination with ligands like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), are used for the aerobic oxidation of primary alcohols to aldehydes under mild conditions, using ambient air as the oxidant. nih.gov Copper complexes have also been investigated for electrochemical water oxidation, a key process for generating clean hydrogen fuel. rsc.orgresearchgate.netrsc.org

Reduction Catalysis: Copper catalysts are also effective for various reduction reactions. Copper chromite, for instance, is a well-known heterogeneous catalyst used for the hydrogenation of esters to alcohols. wikipedia.org More recently, copper-based catalysts are being extensively studied for the electrochemical reduction of carbon dioxide (CO2) into valuable chemicals and fuels, such as ethylene and ethanol (B145695). rsc.orgoaepublish.com This application is of significant interest for mitigating greenhouse gas emissions and producing sustainable chemicals.

Heterogeneous and Homogeneous Catalysis Paradigms

Copper undecylenate can potentially function within both heterogeneous and homogeneous catalysis paradigms, a flexibility shared by many copper-based catalytic systems. researchgate.net

Homogeneous Catalysis: In this mode, the catalyst is in the same phase as the reactants, typically in a liquid solution. savemyexams.com Homogeneous copper catalysts are widely used for synthesizing pharmaceuticals, polymers, and other fine chemicals due to their high activity and selectivity. researchgate.netstmjournals.in The long alkyl chain of the undecylenate ligand could enhance the solubility of the copper salt in nonpolar organic solvents, making it suitable for homogeneous reactions. However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture. researchgate.net

Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. savemyexams.com Heterogeneous catalysts are advantageous for their ease of separation and recycling. mdpi.com Copper undecylenate could be used as a precursor for preparing solid-supported catalysts or could itself act as a heterogeneous catalyst under certain conditions. For example, copper salts can be impregnated onto solid supports like silica (B1680970) to create robust heterogeneous catalysts for reactions like the azide-alkyne cycloaddition ("click chemistry"). mdpi.com Copper-based single-atom alloys represent a frontier in heterogeneous catalysis, offering high atom utilization and selectivity. rsc.org

The distinction can sometimes be blurred, as molecular copper complexes used in homogeneous systems can decompose to form catalytically active copper oxide nanoparticles, which then act as heterogeneous catalysts. researchgate.net

Precursor for Nanomaterials Synthesis

Copper undecylenate serves as a valuable molecular precursor for the synthesis of copper-based nanomaterials. The undecylenate ligand can act as a capping agent or stabilizer during nanoparticle formation, influencing the size, shape, and surface properties of the resulting nanomaterials.

Synthesis of Copper Nanoparticles and Copper Oxide Nanomaterials

The synthesis of copper (Cu) and copper oxide (CuO and Cu₂O) nanoparticles is an area of intense research due to their unique properties and applications in catalysis, electronics, and antimicrobial agents. japsonline.comscirp.org Copper carboxylates, such as copper undecylenate, are often employed as precursors in these syntheses.

The general approach involves the chemical reduction of the copper(II) salt in a suitable solvent. The long undecylenate chain can help control the growth and prevent the agglomeration of the nanoparticles. For instance, a study on the synthesis of copper and copper oxide nanoparticles used copper(II) succinate (B1194679) as a precursor, which was prepared from copper sulfate (B86663). japsonline.com The initial formation of copper nanoparticles was followed by their oxidation to copper oxide. japsonline.com The choice of reducing agent (e.g., sodium borohydride, ascorbic acid) and reaction conditions (e.g., temperature, pH) are critical in determining the final product's characteristics. mdpi.commdpi.com

Pulsed electric fields have also been used to synthesize copper and copper oxide nanomaterials from copper electrodes in water, where the resulting nanostructures (nanoparticles, nanowires) depend on the solution's conductivity. mdpi.com While this method does not directly use copper undecylenate as a precursor, it highlights the diverse routes to copper-based nanomaterials.

Table 2: Synthesis Methods for Copper-Based Nanomaterials
NanomaterialPrecursor ExampleSynthesis MethodKey Features
Copper Nanoparticles (Cu NPs)Copper(II) succinate japsonline.comChemical ReductionPrecursor is reduced to form Cu NPs, which can subsequently oxidize. The organic ligand can act as a capping agent.
Copper Oxide Nanoparticles (CuO NPs)Copper(II) chloride dihydrate scirp.orgChemical PrecipitationA base is added to a copper salt solution to precipitate CuO NPs.
Copper Oxide Nanoparticles (CuO NPs)Copper nitrate (B79036) trihydrate mdpi.comGreen Synthesis (using plant extracts)Utilizes natural reducing and stabilizing agents from plant extracts, offering an environmentally friendly route.
Copper/Copper Oxide NanostructuresCopper electrodes mdpi.comPulsed Electric Field in WaterProduces various nanostructures (nanoparticles, nanowires) depending on the electrical conductivity of the water.

Incorporation into Nanocomposites and Hybrid Materials

Copper undecylenate is utilized in the synthesis of advanced nanocomposites and hybrid materials, where it acts as a precursor for the in-situ formation of nanoparticles within a polymer matrix. During processes like pyrolysis, the copper undecylenate decomposes, leading to the formation of nanoparticles, such as metal oxides, which become embedded within a carbonaceous matrix. This method facilitates a uniform distribution of the nanoparticles throughout the material. google.com

The resulting nanocomposites exhibit a synergistic combination of properties from both the nanoparticles and the polymer matrix. drcumexico.com This can lead to enhanced optical, electronic, and mechanical characteristics. drcumexico.com For instance, the incorporation of copper-based nanoparticles can improve the material's electrical conductivity and mechanical resilience. mdpi.com

One notable application of this approach is in the development of materials for energy storage devices, such as electrodes. The homogeneous dispersion of metal oxide nanoparticles within a carbon matrix is a key factor in the performance of these materials. google.com

Research in this area has explored the use of various metal undecylenates, including iron and tin undecylenates, in conjunction with copper undecylenate to create multi-metal nanocomposites with tailored properties. google.com

Table 1: Examples of Nanocomposites Synthesized Using Metal Undecylenate Precursors

Nanocomposite MaterialMetal Precursor(s)Application Area
Fe3O4-carbon nanocompositeIron undecylenateEnergy Storage (Electrodes)
FeSn2@C nanocompositeIron undecylenate, Tin undecylenateEnergy Storage (Electrodes)

This table is based on data from patent US20140225041A1. google.com

Role in Functional Coatings and Surface Modification

Copper undecylenate and related copper compounds play a significant role in the development of functional coatings and surface modifications for a variety of materials.

Antifouling and Protective Surface Treatments

Copper compounds are widely used as the primary biocide in marine antifouling paints to prevent the accumulation of marine organisms on ship hulls. researchgate.net These coatings work by slowly releasing copper compounds, which are toxic to many marine organisms, thereby inhibiting their settlement and growth on the coated surface. researchgate.netcoppercoat.com

The effectiveness of these coatings is dependent on the controlled release of the copper biocide. researchgate.net The copper is typically in the form of cuprous oxide, which is a highly effective antifouling agent. coppercoat.com As the surface of the coating degrades, it exposes fresh layers of the copper compound, ensuring long-lasting protection. coppercoat.com

In addition to their antifouling properties, copper-based coatings can also offer protective benefits to the underlying substrate. For example, epoxy-based copper coatings can help to prevent osmosis in fiberglass craft and provide additional corrosion protection for steel vessels. coppercoat.com

Adhesion Promotion and Interface Engineering

The adhesion of copper films to various substrates is a critical factor in many technological applications, particularly in the microelectronics industry. Poor adhesion can lead to device failure, making adhesion promoters essential for ensuring the reliability of copper interconnects. nih.govsemanticscholar.org

Research has shown that the application of a thin layer of a suitable adhesion promoter can significantly improve the bond between copper and the substrate. nih.gov This is often achieved by modifying the surface of the substrate to create a more favorable interface for copper deposition. imapsource.org

In some cases, the adhesion promoter can also act as a sacrificial layer, which is consumed during the copper deposition process. This can have the added benefit of cleaning the substrate surface and removing any native oxides, resulting in a cleaner and more stable interface. nih.gov The stress at the interface between the copper layer and the adhesion promoter is a key factor in determining the adhesion strength, with lower stress generally leading to better adhesion. semanticscholar.org

Research in Other Non-Clinical Materials Science Domains

Environmental Remediation Research (e.g., photocatalysis, pollutant degradation)

Copper-based nanomaterials are being actively investigated for their potential in environmental remediation, particularly in the photocatalytic degradation of organic pollutants in wastewater. mdpi.comresearchgate.net These materials can act as catalysts, using light energy to break down harmful organic compounds into less toxic substances. jeeng.netorientjchem.org

The photocatalytic activity of copper-based materials is influenced by factors such as their particle size, morphology, and bandgap energy. mdpi.com Researchers are exploring various strategies to enhance the efficiency of these photocatalysts, such as by creating nanocomposites with other materials like titanium dioxide or zinc oxide. orientjchem.org

The use of copper-based photocatalysts offers several advantages, including their low cost, high stability, and ability to be reused. researchgate.net This makes them a promising technology for the development of sustainable and environmentally friendly methods for water treatment. mdpi.comresearchgate.net

Table 2: Examples of Copper-Based Photocatalysts and Their Applications

PhotocatalystPollutant DegradedLight SourceDegradation Efficiency
CuS NanoparticlesRhodamine BVisible Light96% in 5 minutes
Cu/Cu2O/ZnOMethylene BlueVisible Light~100% in 30 minutes
CuS NanoparticlesEosin YSunlight92%

This table is based on data from multiple sources. mdpi.comorientjchem.org

Wood Preservation Studies (non-toxicological mechanism)

Copper compounds have a long history of use as wood preservatives, protecting wood from decay caused by fungi and insects. frontiersin.orgijrrjournal.com While the biocidal properties of copper are well-established, research is also being conducted to understand the non-toxicological mechanisms by which copper can enhance wood durability.

One area of investigation is the interaction between copper ions and the wood cell wall. It is believed that copper ions can bind to the wood components, which may alter the physical and chemical properties of the wood, making it less susceptible to degradation. nih.gov The oxidation state of the copper within the treated wood is an important factor in its effectiveness as a preservative, with the Cu++ state being considered the most effective. nih.gov

Researchers are also exploring the use of copper in combination with other substances, such as oils and other organic compounds, to create more environmentally friendly wood preservatives. redalyc.org These combination treatments aim to improve the fixation of the preservative in the wood, reducing leaching and improving its long-term performance. woodresearch.sk

Advanced Analytical Techniques and Methodologies for Copper Undecylenate Characterization

Coupled and Hyphenated Techniques in Research

Coupled and hyphenated analytical techniques are powerful tools for the detailed analysis of complex samples. By combining two or more analytical methods, researchers can obtain multidimensional data that is not achievable with individual techniques alone.

GC-MS and LC-MS for Ligand and Decomposition Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for the analysis of the organic components of copper undecylenate and its degradation products.

GC-MS Analysis:

GC-MS is particularly useful for identifying volatile and semi-volatile organic compounds. In the context of copper undecylenate, GC-MS can be employed to analyze the undecylenic acid ligand. hmdb.cagoogleapis.com For instance, the concentrations of undecylenic acid released from materials can be determined using GC-MS. nih.gov The technique separates the components of a mixture in the gas chromatograph, and the mass spectrometer provides detailed structural information about each component as it elutes. googleapis.com Experimental GC-MS data for underivatized undecylenic acid is available in public databases, providing reference spectra for identification. hmdb.ca

LC-MS Analysis:

LC-MS is a versatile technique for analyzing a wide range of compounds, including those that are not volatile enough for GC-MS. It is particularly valuable for studying the decomposition products of copper undecylenate. shimadzu.comresearch-solution.com When subjected to stress conditions such as heat, light, or chemical exposure, copper undecylenate can degrade into various smaller molecules. nih.gov LC-MS/MS, a tandem mass spectrometry technique, can be used to separate these degradation products and elucidate their structures by analyzing their fragmentation patterns. shimadzu.comnih.govresearchgate.net This approach is crucial for understanding the degradation pathways and stability of the compound.

Technique Application for Copper Undecylenate Information Obtained Key Findings/Capabilities
GC-MSAnalysis of the undecylenic acid ligand and its volatile derivatives. hmdb.canih.govIdentification and quantification of volatile organic compounds.Can determine the concentration of undecylenic acid released from a matrix. nih.gov
LC-MS/MSIdentification and characterization of non-volatile decomposition products. nih.govresearchgate.netStructural elucidation of degradation products.Enables the study of degradation pathways by analyzing fragmentation patterns of separated compounds. shimadzu.comnih.gov

TGA-FTIR for Evolved Gas Analysis during Thermal Decomposition

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) is a powerful technique for studying the thermal decomposition of materials. measurlabs.comwikipedia.orgrigaku.com It provides simultaneous information about mass loss as a function of temperature (TGA) and the chemical identity of the evolved gases (FTIR). tainstruments.commarquette.edu

As copper undecylenate is heated, it undergoes decomposition, releasing various gaseous products. The TGA component measures the temperature at which this weight loss occurs, providing insights into the material's thermal stability. rigaku.comresearchgate.net The evolved gases are then transferred to the FTIR gas cell, where their infrared spectra are recorded. mdpi.com By analyzing the characteristic absorption bands in the IR spectra, the functional groups and, consequently, the chemical nature of the decomposition products can be identified. mdpi.comresearchgate.net This allows for a detailed understanding of the decomposition mechanism. For example, the evolution of carbon dioxide can be monitored to study the degradation of the carboxylate group. mdpi.com

Temperature Range (°C) Mass Loss (%) Evolved Gas Identified by FTIR Interpretation
250 - 400VariesCO₂, H₂O, Aliphatic hydrocarbonsDecomposition of the undecylenate ligand.
> 400VariesCO₂Further decomposition and oxidation.

Note: The data in this table is illustrative and based on the general thermal decomposition behavior of metal carboxylates. Specific values for copper undecylenate would require experimental data.

Electroanalytical Methods

Electroanalytical methods are used to investigate the redox properties and interfacial behavior of electroactive species like copper undecylenate.

Cyclic Voltammetry for Redox Potential Determination

Cyclic Voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of chemical species. youtube.com In a CV experiment, the potential applied to a working electrode is swept linearly in a cyclic manner, and the resulting current is measured. youtube.com For copper complexes, CV can be used to determine the redox potentials of the Cu(II)/Cu(I) couple. chemrxiv.orgiucr.org This information is crucial for understanding the compound's potential involvement in electron transfer reactions. The formal potential (E1/2), which is the average of the anodic and cathodic peak potentials, represents the reduction potential under the experimental conditions. iucr.org The shape of the cyclic voltammogram can also provide information about the reversibility and kinetics of the redox process.

Copper Complex System Redox Process Formal Potential (E1/2) vs. Fc/Fc+ Key Observation
[Cu₂(pyr-COO⁻)₄(DMF)₂]Cu²⁺/Cu¹⁺~ -0.52 VQuasi-reversible, diffusion-controlled process. iucr.org
Aβ(3-16)-Cu(II) (pH 7.4)Cu(II)/Cu(I)~ 0.05 VRedox potential is influenced by the coordination mode. chemrxiv.org

Electrochemical Impedance Spectroscopy

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the properties of electrochemical systems, including corrosion and the behavior of surface films. mdpi.comresearchgate.net EIS measures the impedance of a system over a range of frequencies, providing information about processes such as charge transfer, diffusion, and the capacitance of surface layers. sumitomoelectric.comusc.edu.au When applied to copper undecylenate, EIS could be used to study the protective properties of a copper undecylenate layer on a copper surface, for example. The technique can help to characterize the formation and stability of such films in different environments. mdpi.comresearchgate.net

Advanced Microscopy Techniques

Advanced microscopy techniques provide high-resolution imaging of the surface morphology and structure of materials at the micro- and nanoscale. kdpublications.inscielo.org.mx

Scanning Electron Microscopy (SEM):

SEM is used to obtain high-resolution images of the surface topography of a sample. researchgate.net A focused beam of electrons is scanned across the surface, and the resulting signals (such as secondary electrons) are used to create an image. researchgate.netresearchgate.net SEM would be useful for visualizing the crystal morphology, particle size, and surface features of solid copper undecylenate. researchgate.netmdpi.com

Atomic Force Microscopy (AFM):

AFM is a type of scanning probe microscopy that can provide three-dimensional surface topography at the nanoscale. scielo.org.mx A sharp tip mounted on a cantilever is scanned across the sample surface, and the deflection of the cantilever due to forces between the tip and the sample is measured. scielo.org.mxresearchgate.net AFM can be used to characterize the surface roughness and to image the structure of thin films or self-assembled layers of copper undecylenate. diva-portal.orgyoutube.com In some cases, AFM can achieve submolecular resolution, providing detailed information about the arrangement of molecules on a surface. rsc.org

Transmission Electron Microscopy (TEM):

TEM operates by transmitting a beam of electrons through an ultrathin specimen. researchgate.net The interaction of the electrons with the sample forms an image that provides information about the internal structure of the material. researchgate.net TEM could be used to investigate the crystal structure and to identify any nanoscale features within copper undecylenate particles.

Technique Principle Information Obtained for Copper Undecylenate
SEMScanning a focused electron beam across the surface. researchgate.netSurface morphology, particle size, and shape. researchgate.netmdpi.com
AFMScanning a sharp tip over the surface and measuring tip-sample forces. scielo.org.mx3D surface topography, roughness, and molecular arrangement in thin films. researchgate.netdiva-portal.org
TEMTransmitting an electron beam through a thin sample. researchgate.netInternal structure, crystallography, and nanoscale features.
X-ray MicroscopyUsing X-rays to create a magnified image of the sample. nih.govHigh-contrast imaging of internal copper nanostructures. nih.gov

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Nanostructure Analysis

Advanced electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for investigating the morphology and nanostructure of materials. mdpi.com These methods provide high-resolution imaging, revealing detailed information about surface features and internal structures at the micro and nanoscale. mdpi.comslideshare.net

Scanning Electron Microscopy (SEM)

SEM is a powerful tool for analyzing the surface topography and morphology of materials. mdpi.com It utilizes a focused beam of electrons to scan the sample's surface, generating signals that provide information about its texture, shape, and size. slideshare.netmedcraveonline.com In the context of copper-containing materials, SEM has been employed to observe the aggregation and shape of nanoparticles. For instance, studies on copper nanoparticles have shown that they can agglomerate to form spherical particles approximately 50 nm in size. medcraveonline.com Similarly, SEM imaging of copper hydroxynitrate has revealed well-crystalized, plate-like particles with an average size of 1-2 µm. researchgate.net When combined with Energy-Dispersive X-ray (EDX) analysis, SEM can also provide elemental composition information. medcraveonline.comresearchgate.net

Transmission Electron Microscopy (TEM)

TEM offers even higher resolution than SEM and is used to examine the internal structure, size, and shape of nanomaterials. slideshare.netmedcraveonline.com In TEM, a beam of electrons is transmitted through an ultrathin specimen, interacting with the sample to form an image. nsf.gov This technique is particularly useful for characterizing the nanostructure of copper-based materials. For example, TEM analysis of copper nanoparticles has determined particle sizes ranging from 30 to 50 nm. medcraveonline.com Furthermore, high-resolution TEM (HRTEM) can reveal the crystalline nature of nanoparticles, distinguishing between single crystalline and polycrystalline cores. researchgate.net In-situ TEM allows for the observation of dynamic processes, such as the transformation of copper core-shell nanoparticles under external stimuli. nsf.govnih.gov

Table 1: Comparison of SEM and TEM for Material Characterization

Feature Scanning Electron Microscopy (SEM) Transmission Electron Microscopy (TEM)
Primary Use Surface topography and morphology analysis mdpi.com Internal structure and nanostructure analysis medcraveonline.com
Resolution Nanometer to micrometer scale slideshare.net Sub-nanometer to nanometer scale medcraveonline.com
Sample Preparation Relatively simple, less time-consuming mdpi.com Complex, requires ultrathin sections mdpi.com
Imaging Principle Scans surface with a focused electron beam slideshare.net Transmits electron beam through the sample nsf.gov
Information Obtained 3D surface features, texture, particle size and shape medcraveonline.comresearchgate.net 2D projection of internal structure, crystallinity, particle size distribution researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a sample's surface topography with near-atomic resolution. sciopen.comeag.com It is capable of quantifying surface roughness down to the angstrom scale. eag.com The technique involves scanning a sharp tip, attached to a cantilever, over the sample surface. Forces between the tip and the sample cause the cantilever to deflect, and this deflection is used to create a topographic map. eag.com

AFM is particularly valuable for characterizing the surface of materials at the nanoscale. sciopen.com It can provide quantitative data on various surface parameters, including peak and valley dimensions. sciopen.com For metallic materials like copper, AFM has been used to analyze the topography and roughness of workpieces and thin films. researchgate.netresearchgate.net Studies comparing AFM with other techniques like profilometry have shown that AFM provides higher resolution and more precise values, especially at the nano-scale. sciopen.com For instance, when surface roughness is less than 0.2 μm, measurements from both AFM and profilometry are similar, but for rougher surfaces, the values may differ. sciopen.com

Table 2: Key Technical Specifications of Atomic Force Microscopy (AFM)

Parameter Specification Reference
Signal Detected Topography eag.com
Vertical Resolution 0.1 Å eag.com
Lateral Resolution 2-150 nm eag.com
Imaging/Mapping Yes eag.com
Common Imaging Mode Tapping Mode eag.com

Quantitative Analytical Methods

Accurate quantification of the elemental composition and concentration of copper undecylenate is crucial for its characterization. This is achieved through highly sensitive and precise analytical techniques.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Quantification

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample at trace and ultra-trace levels. nih.govmdpi.com The method involves introducing a sample into an argon plasma, which atomizes and ionizes the constituent elements. analytik-jena.com These ions are then passed into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected. analytik-jena.com

ICP-MS is widely used for the quantitative analysis of a broad range of elements in various matrices, including environmental and biological samples. mdpi.comfraunhofer.de Its high sensitivity, precision, and ability to perform multi-element analysis make it a preferred method for elemental quantification. mdpi.com For the analysis of copper, ICP-MS can achieve very low detection limits, often in the nanogram per liter (ng/L) range. thermofisher.com To ensure accuracy and account for matrix effects, internal standards with similar mass and ionization potential to the analyte, such as germanium for copper, are often used. nih.gov

Table 3: ICP-MS Parameters for Elemental Analysis

Parameter Description
Ionization Source Inductively Coupled Plasma (typically Argon) nih.gov
Detection Mass Spectrometer analytik-jena.com
Measurement Mass-to-charge ratio (m/z) of ions analytik-jena.com
Quantification Based on ion signal intensity fraunhofer.de
Typical Application Trace and ultra-trace elemental analysis mdpi.com

Spectrophotometric Methods for Concentration Determination

Spectrophotometry is a widely used analytical technique for determining the concentration of a substance in a solution by measuring its absorbance of light at a specific wavelength. rasayanjournal.co.in For copper determination, various spectrophotometric methods have been developed, often involving the formation of a colored complex between copper ions and a chromogenic reagent. rasayanjournal.co.inresearchgate.netresearchgate.net

The choice of method depends on the concentration range of interest. For high concentrations of copper (e.g., >100 mg/L), direct UV-visible spectrophotometry can be used, where the absorbance of the copper solution itself is measured. mdpi.com For lower concentrations, a complexing agent is typically added to form a colored complex with a distinct absorbance peak, thereby increasing the sensitivity of the measurement. cetjournal.it For example, the complex of Cu(II) with the reagent 1-((4-(1-(2-hydroxyphenylimino)ethyl)-phenyl)diazenyl) naphthalene-2-ol (HPEDN) shows a maximum absorption at 500 nm and can be used to determine copper concentrations in the range of 1.7 to 5.4 μg/mL. researchgate.net The linearity of the relationship between absorbance and concentration, as described by the Beer-Lambert law, is crucial for accurate quantification. rasayanjournal.co.incetjournal.it

Table 4: Examples of Spectrophotometric Methods for Copper Determination

Method/Reagent Wavelength (λmax) Linear Range Reference
Direct UV-Vis ~805 nm 1-20 g/L cetjournal.it
HHSNNA 530 nm 0-1.5 ppm rasayanjournal.co.in
New Schiff Base Ligand 481.5 nm 0.1-7 ppm researchgate.net
HPEDN 500 nm 1.7-5.4 µg/mL researchgate.net

Theoretical and Computational Studies on Copper Undecylenate

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate electronic and structural properties of copper(II) carboxylates. These methods model the behavior of electrons to predict molecular properties with a high degree of accuracy.

Theoretical studies on dimeric copper(II) carboxylates, such as the well-studied copper(II) acetate (B1210297) monohydrate, reveal a complex bonding scenario. These compounds famously feature a paddlewheel structure where two copper atoms are bridged by four carboxylate ligands.

DFT calculations have been employed to analyze the nature of the chemical bonding within these dinuclear copper centers. uni-muenchen.de Studies on hydrated copper(II) acetate show that the Cu 3dx2-y2 orbitals are strongly bonded with the acetate groups. capes.gov.brresearchgate.net Broken symmetry (BS) calculations within the DFT framework have been used to investigate the presence and nature of a direct copper-copper bond. colab.ws These calculations have successfully reproduced the experimentally known Cu-Cu distance in hydrated copper(II) acetate. colab.ws

Atoms in Molecules (AIM) calculations indicate the presence of a bond critical point between the two copper atoms, which is characteristic of a chemical bond. colab.ws The sign of the Laplacian of the electron density at this point suggests a covalent character for the Cu-Cu bond. colab.ws Furthermore, the Wiberg bond index for the Cu-Cu bond in cupric acetate is calculated to be approximately 0.3, indicating a reasonably strong metal-metal interaction. colab.ws

Table 1: Calculated and Experimental Structural Parameters for Hydrated Copper(II) Acetate (Data derived from analogous systems to infer properties of Copper Undecylenate)

ParameterCalculated Value (DFT)Experimental Value (X-ray)
Cu-Cu Distance 2.619 Å2.617 Å
Singlet-Triplet Separation (J) -497 cm⁻¹~ -286 cm⁻¹
Cu-Cu Wiberg Bond Index ~0.3N/A

Source: colab.ws

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting and interpreting the electronic absorption spectra (UV-Vis) of molecules. For copper(II) carboxylates, TD-DFT calculations have been crucial in assigning the observed electronic transitions.

In the case of copper(II) acetate, early interpretations attributed the visible and near-UV bands to simple d-d transitions of the Cu(II) ions. uni-muenchen.de However, the observed intensities were much higher than expected for such transitions. uni-muenchen.de More recent TD-DFT calculations have provided a revised assignment. uni-muenchen.decapes.gov.brresearchgate.net These studies show that the electronic spectra are characterized by both singlet and triplet bands, and the transitions are more complex than simple d-d excitations. capes.gov.brresearchgate.net The calculations reveal that the weak visible band and a strong UV band arise from configuration interactions between σ-σ* transitions associated with the Cu-O bonds. uni-muenchen.de This reinterpretation provides a more accurate picture of the electronic excited states of these dinuclear copper complexes.

While experimental vibrational spectra (Infrared and Raman) for copper undecylenate exist, ab initio and DFT calculations are routinely used to predict these spectra with high accuracy for related molecules. researchgate.netmdpi.comacs.org By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. Comparing this with experimental data allows for a detailed and reliable assignment of the vibrational modes to specific molecular motions, such as the stretching and bending of the carboxylate COO group and the Cu-O bonds. nih.gov

Copper carboxylates are known to be effective catalysts in a variety of organic reactions. DFT calculations are an invaluable tool for mapping out the intricate mechanisms of these catalytic cycles, including the characterization of transient intermediates and transition states.

Computational studies on copper-catalyzed reactions, such as the oxytrifluoromethylation of allylamines or C-H functionalization, provide insight into plausible mechanisms. rsc.orgnih.govnih.gov For instance, in the copper-catalyzed oxytrifluoromethylation of allylamines with CO₂, DFT calculations showed that the reaction proceeds through a Cu(I)-Cu(II) catalytic cycle, rather than a previously proposed Cu(I)-Cu(III) cycle. rsc.org The calculations detailed a mechanism involving deprotonation, CO₂ insertion, oxidation of the copper center, and a radical cross-coupling step. rsc.org

Similarly, combined experimental and computational studies on the C-H functionalization of arenes using Cu(II) carboxylates suggest that the reaction likely proceeds through a nonradical, organometallic pathway mediated by Cu(II). nih.govnih.gov In other systems, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), computational studies support a rate-determining ring closure involving the oxidation of copper(I) to a copper(III) metallacycle. nih.gov These examples highlight how theoretical analysis can elucidate the step-by-step pathway of a catalytic reaction, providing a level of detail often inaccessible through experiments alone. This knowledge is crucial for optimizing reaction conditions and designing more efficient catalysts.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of systems in different environments.

The undecylenate ligand, with its long, flexible alkyl chain and terminal double bond, can adopt numerous conformations. While the carboxylate head group's coordination to the copper center is dictated by the formation of the paddlewheel structure, the eleven-carbon tail retains significant conformational freedom.

MD simulations are exceptionally well-suited for studying the behavior of molecules in a condensed phase, such as in a solvent or at the interface between two phases. For copper undecylenate, MD simulations could model its interaction with solvent molecules, predicting its solvation structure and dynamics.

Furthermore, MD simulations have been extensively used to study the interaction of copper complexes with biological macromolecules. tandfonline.comoup.comacs.org For example, simulations have been performed to understand how copper complexes bind to DNA, revealing specific interactions in the minor groove and the formation of adducts with the phosphate (B84403) backbone. oup.com These studies provide an atomic-level picture of the binding modes and energetics. Given the known antifungal properties of copper undecylenate, MD simulations could be a powerful tool to investigate its potential interactions with fungal cell membranes or specific enzymes, providing hypotheses about its mechanism of action.

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Studies (focused on chemical reactivity, not biological efficacy)

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies represent powerful computational approaches for understanding and predicting the properties and behavior of chemical compounds. rsc.org While extensively used in drug discovery, these methods are also pivotal in materials science and inorganic chemistry for modeling chemical reactivity. hokudai.ac.jpnih.gov QSAR models establish a mathematical correlation between the chemical structure of a compound and its properties, including reactivity. tandfonline.com This is achieved by calculating numerical values, known as molecular descriptors, that encode structural, electronic, and steric features of a molecule. These descriptors are then used to build predictive models. nih.gov

Ligand Design and Optimization

The chemical reactivity of a metal complex is profoundly influenced by the ligands coordinated to the metal center. Ligand design and optimization involve the systematic modification of a ligand's structure to fine-tune the steric and electronic properties of the resulting complex, thereby controlling its reactivity. acs.orgnumberanalytics.com In copper undecylenate, the two undecylenate anions act as the primary ligands. Theoretical modifications to these ligands can be explored computationally to predict their impact on the chemical behavior of the copper(II) ion.

Key strategies for modifying the undecylenate ligand include:

Steric Modification : Altering the steric bulk of the ligand can control access to the copper center, influencing reaction rates and selectivity. numberanalytics.com For the undecylenate ligand, this could involve introducing branched alkyl groups along the 11-carbon chain.

Electronic Modification : Introducing electron-withdrawing or electron-donating groups to the ligand can alter its electronic properties, which in turn modulates the redox potential of the copper center. numberanalytics.comresearchgate.net For instance, incorporating electronegative atoms (like fluorine) or unsaturated bonds (alkenes, alkynes) into the undecylenate backbone could significantly impact the electron density at the copper ion.

Conformational Modification : Changes that affect the flexibility and binding mode of the ligand can also alter reactivity. numberanalytics.com The long alkyl chain of undecylenate offers considerable conformational flexibility, which could be constrained or modified to influence the coordination geometry around the copper.

Computational tools allow for the in silico exploration of these modifications before undertaking synthetic work. By calculating how these changes affect descriptors like steric hindrance (e.g., cone angle, buried volume) and electronic parameters, researchers can prioritize modifications most likely to achieve a desired change in chemical reactivity. acs.orgnumberanalytics.com

Theoretical Ligand ModificationRationalePredicted Effect on Chemical Reactivity
Introduction of branching on the alkyl chain (e.g., methyl or ethyl groups)Increases steric bulk around the copper center. numberanalytics.comMay decrease reaction rates by sterically hindering substrate approach; could enhance selectivity by creating specific binding pockets.
Incorporation of electron-withdrawing groups (e.g., fluorine atoms) on the alkyl chainLowers the electron-donating ability of the carboxylate group. numberanalytics.comIncreases the redox potential (E1/2) of the Cu(II)/Cu(I) couple, making the complex a stronger oxidant.
Incorporation of additional donor atoms (e.g., ether or amine functionalities) in the alkyl chainAllows for potential secondary coordination to the copper center, changing its coordination number and geometry.Could stabilize a particular oxidation state or alter the reaction mechanism by occupying or blocking a coordination site.
Shortening or lengthening the alkyl chainModifies the lipophilicity and van der Waals interactions of the complex.Primarily affects physical properties like solubility, but can indirectly influence reactivity in multiphase systems.
Introducing unsaturation (double or triple bonds) into the alkyl chainAlters the electronic structure and provides a site for further chemical reactions. chemrxiv.orgMay serve as an internal redox partner or a site for intramolecular reactions; modifies the overall electronic character of the ligand.

Prediction of Chemical Behavior

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a robust framework for predicting the chemical behavior of molecules like copper undecylenate. rsc.orgrsc.orgresearchgate.net DFT calculations can elucidate reaction mechanisms and predict a wide range of properties that serve as descriptors in QSAR models. uit.notesisenred.net For organometallic complexes, these calculations can accurately model geometries, orbital energies, and charge distributions, which are fundamental to understanding reactivity. mit.edunih.gov

The prediction of chemical behavior often focuses on key reactivity parameters:

Redox Potentials : The ease with which the copper center can be oxidized or reduced (e.g., the Cu(II)/Cu(I) transition) is a critical aspect of its chemical reactivity. DFT calculations, often combined with a solvent model, can predict redox potentials with reasonable accuracy, guiding the design of complexes for redox catalysis. d-nb.info

Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial descriptors. The LUMO energy (ELUMO) is related to a molecule's electron-accepting ability (electrophilicity), while the HOMO energy relates to its electron-donating ability (nucleophilicity). tandfonline.commdpi.com The HOMO-LUMO gap can indicate the kinetic stability of the complex. tesisenred.net

Reaction Pathways and Transition States : DFT can be used to map the entire energy landscape of a chemical reaction, including the structures of intermediates and transition states. uit.nonih.gov This allows for the determination of activation energies and reaction rates, providing deep mechanistic insight into processes like oxidation or carboxylation. researchgate.netuit.no For instance, studies on other copper carboxylates have used DFT to determine whether a reaction proceeds through a radical or an organometallic pathway. nih.govresearchgate.net

A QSAR model for the chemical reactivity of copper complexes could take the form of an equation linking experimentally determined reaction rates to computationally derived descriptors. tandfonline.com For example, a model for an oxidation reaction might correlate the reaction rate constant with descriptors like the complex's ELUMO, the charge on a particular atom, and a steric parameter like polar surface area (PSA). tandfonline.com

Reactivity Parameter/DescriptorTypical Computational MethodDescriptionInformed Chemical Behavior
Redox Potential (E1/2)DFT with solvent model (e.g., PCM, SMD)The potential at which a species is oxidized or reduced. Calculated via the Gibbs free energy change of the redox reaction. d-nb.infoPredicts the thermodynamic feasibility of the complex acting as an oxidizing or reducing agent. numberanalytics.comresearchgate.net
HOMO/LUMO EnergiesDFT, Semi-empirical methodsEnergies of the highest occupied and lowest unoccupied molecular orbitals. mdpi.comIndicates susceptibility to electrophilic (HOMO) or nucleophilic (LUMO) attack. ELUMO is often a key descriptor in reactivity QSARs. tandfonline.com
HOMO-LUMO Gap (ΔE)DFT, Semi-empirical methodsThe energy difference between the HOMO and LUMO. tesisenred.netCorrelates with chemical stability; a larger gap suggests higher kinetic stability and lower reactivity.
Partial Atomic Charges (e.g., Hirshfeld, Mulliken)DFTCalculates the distribution of electron density among the atoms in the molecule.Identifies electrophilic and nucleophilic sites, predicting how the complex will interact with charged or polar reagents. tandfonline.com
Reaction/Activation Energy (ΔG)DFT (Transition State Search)The energy barrier that must be overcome for a reaction to occur. researchgate.netPredicts the kinetic feasibility and rate of a specific chemical reaction pathway. uit.nonih.gov
Steric Descriptors (e.g., Buried Volume, PSA)Molecular Mechanics (MM), DFTQuantifies the steric environment around the metal center or a reactive site. acs.orgPredicts the influence of steric hindrance on reaction rates and selectivity. tandfonline.com

Future Research Directions and Emerging Paradigms in Copper Undecylenate Chemistry

Development of Novel Synthetic Strategies and Green Chemistry Innovations

The future synthesis of copper undecylenate will likely be guided by the principles of green chemistry, moving beyond traditional precipitation methods. Research will focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign solvents and starting materials.

Key Research Thrusts:

Solvent-Free and Alternative Solvent Synthesis: Investigating mechanochemical methods, such as ball milling or solid-state reactions, to produce copper undecylenate without the need for bulk solvents. The use of supercritical fluids like CO₂ or bio-derived solvents could also be explored to reduce environmental impact.

Catalyst Heterogenization: Developing methods to immobilize copper undecylenate on solid supports like silica (B1680970), zeolites, or metal-organic frameworks (MOFs). nih.govhku.hk Such heterogeneous systems would offer significant advantages in catalytic applications, allowing for easy separation of the catalyst from the reaction mixture, thereby enhancing recyclability and minimizing copper leaching into products. nih.gov

A comparative table of synthetic approaches is presented below:

Synthesis StrategyTraditional MethodFuture Green Approach
Reaction Medium Organic Solvents (e.g., ethanol (B145695), toluene)Solvent-free, water, or supercritical CO₂
Energy Input Conventional heating (reflux)Microwave irradiation, ultrasonication
Catalyst Form Homogeneous (dissolved)Heterogeneous (on solid support) nih.gov
Sustainability Higher waste, potential for toxic solventsReduced waste, recyclability, use of renewable resources

Exploration of New Coordination Modes and Polymorphic Forms

The coordination environment of the copper ion and the packing of the molecules in the solid state dictate the material's properties. Copper complexes are known for their structural diversity, and copper undecylenate is no exception. Future research will delve into discovering and controlling its various structural manifestations.

Key Research Thrusts:

Polymorph Screening: Systematically studying the crystallization of copper undecylenate under a wide range of conditions (e.g., different solvents, temperatures, and pressures) to identify and isolate different polymorphic forms. Each polymorph could exhibit unique physical properties, such as color, solubility, and catalytic activity.

Coordination Polymer Synthesis: Exploring the use of co-ligands to link copper undecylenate units into one-, two-, or three-dimensional coordination polymers. The long alkyl chain of the undecylenate ligand could act as a modulator for creating novel network structures with tailored porosity or electronic properties.

Advanced Structural Characterization: Employing techniques like single-crystal X-ray diffraction on newly discovered forms to precisely determine the coordination geometry around the copper centers, which could range from simple dimeric paddles to more complex cluster arrangements. nih.gov

Advanced Understanding of Reaction Mechanisms at the Atomic Level

A fundamental, atomic-level understanding of how copper undecylenate participates in chemical reactions is crucial for optimizing its performance and designing new applications.

Key Research Thrusts:

In-situ Spectroscopic Analysis: Utilizing advanced techniques like in-situ X-ray Absorption Spectroscopy (XAS) and Fourier-Transform Infrared (FTIR) spectroscopy to monitor the electronic and structural changes in the copper center during a catalytic process or other chemical transformations.

Computational Modeling: Applying Density Functional Theory (DFT) and other computational methods to model the reaction pathways. This can help elucidate transition states, reaction intermediates, and the role of the undecylenate ligand in modulating the reactivity of the copper center.

Kinetic Studies: Performing detailed kinetic analyses of reactions catalyzed by copper undecylenate to map out the reaction order, activation energy, and the influence of various parameters, providing a quantitative basis for the proposed mechanisms.

Integration into Multifunctional Materials and Hybrid Systems

The unique structure of copper undecylenate, combining a functional metal center with a long organic chain, makes it an ideal candidate for integration into advanced composite and hybrid materials.

Key Research Thrusts:

Polymer Composites: Incorporating copper undecylenate into polymer matrices to create multifunctional materials. The undecylenate chain could enhance compatibility and dispersion, while the copper center could impart catalytic, antimicrobial, or UV-stabilizing properties to the polymer.

Hybrid Nanostructures: Developing core-shell nanoparticles where a core material (e.g., silica, titanium dioxide) is functionalized with a layer of copper undecylenate. Such materials could find use in targeted delivery systems or as specialized catalysts.

Self-Assembled Systems: Investigating the self-assembly of copper undecylenate in various solvents to form micelles, vesicles, or liquid crystals. These organized structures could serve as templates for nanomaterial synthesis or as novel formulation technologies.

Role in Sustainable Chemistry and Resource Utilization

Future research will position copper undecylenate as a key player in sustainable chemical processes, leveraging its catalytic potential and its origin from renewable resources.

Key Research Thrusts:

Catalysis for Green Synthesis: Exploring the use of copper undecylenate as a catalyst for important organic transformations, such as C-H activation, cycloaddition reactions, and oxidation/reduction processes, under mild and environmentally friendly conditions. nih.govriken.jp Its application could reduce the reliance on more expensive and toxic precious metal catalysts like palladium or rhodium. mdpi.com

CO₂ Conversion: Investigating the potential of copper undecylenate-based materials to catalyze the chemical fixation of carbon dioxide into useful products like cyclic carbonates or polymers, contributing to carbon capture and utilization (CCU) strategies. riken.jp

Biomass Conversion: Utilizing copper undecylenate to catalyze the transformation of raw biomass or platform chemicals into value-added products, aligning with the principles of a circular economy.

Interdisciplinary Collaborations for Holistic Research Advancement

The full potential of copper undecylenate can only be unlocked through synergistic collaborations across multiple scientific disciplines.

Key Research Thrusts:

Materials Science and Engineering: Partnering with material scientists to fabricate and characterize novel copper undecylenate-based composites, films, and fibers, and to test their mechanical, thermal, and electronic properties. mdpi.com

Catalysis and Chemical Engineering: Collaborating with catalysis experts and chemical engineers to design efficient reactor systems for copper undecylenate-catalyzed processes and to scale up production for industrial applications. hku.hkmdpi.com

Computational Chemistry: Working with computational chemists to build predictive models for the behavior and properties of new copper undecylenate structures and hybrid materials, accelerating the discovery and design cycle.

Q & A

Q. What frameworks guide the ethical design of in vivo studies involving Copper Undecylenate?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines:
  • Sample size justification : Power analysis (α=0.05, β=0.2).
  • Humane endpoints : Predefine criteria for euthanasia (e.g., tumor volume >10% body weight).
  • Blinding : Randomize treatment groups and use coded samples.
  • Data transparency : Share raw datasets via repositories (e.g., Figshare). Ethics committee approval (IACUC) is mandatory .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.